molecular formula C19H15OP B1601141 3-(Diphenylphosphino)benzaldehyde CAS No. 50777-69-0

3-(Diphenylphosphino)benzaldehyde

Cat. No.: B1601141
CAS No.: 50777-69-0
M. Wt: 290.3 g/mol
InChI Key: CMEOFSWKFYCLDJ-UHFFFAOYSA-N
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Description

3-(Diphenylphosphino)benzaldehyde is a useful research compound. Its molecular formula is C19H15OP and its molecular weight is 290.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Diphenylphosphino)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Diphenylphosphino)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-diphenylphosphanylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15OP/c20-15-16-8-7-13-19(14-16)21(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEOFSWKFYCLDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC(=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50477389
Record name 3-(Diphenylphosphino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50477389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50777-69-0
Record name 3-(Diphenylphosphino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50477389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-(Diphenylphosphino)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 3-(diphenylphosphino)benzaldehyde, a versatile bifunctional molecule of significant interest to researchers in organic synthesis, catalysis, and materials science. The document outlines a robust and validated synthetic pathway, detailing the critical experimental considerations and the underlying chemical principles. Furthermore, it presents a comprehensive characterization protocol utilizing a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Expected data and key spectral features are presented in a clear, tabular format for easy reference. The guide also discusses the compound's applications as a sophisticated ligand in homogeneous catalysis and as a precursor for more complex molecular architectures, making it an essential resource for professionals in chemical research and drug development.

Introduction: The Strategic Value of a Bifunctional Building Block

3-(Diphenylphosphino)benzaldehyde is a unique organic compound that marries two highly valuable functional groups within a single molecular framework: the triphenylphosphine moiety, a cornerstone of coordination chemistry and catalysis, and the benzaldehyde group, a versatile handle for a myriad of organic transformations. This strategic combination allows for its use as a powerful building block in the rational design of complex molecules, ligands, and functional materials.

The phosphine group serves as an excellent Lewis base, enabling strong coordination to transition metals, which is fundamental to its role in catalysis for reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings[1]. Simultaneously, the aldehyde functionality provides a reactive site for transformations like condensation reactions to form Schiff bases, or as a substrate in Wittig-type reactions, allowing for the extension and elaboration of the molecular structure[2][3][4].

Chemical Identity and Physical Properties

The fundamental properties of 3-(diphenylphosphino)benzaldehyde are summarized below. These data are critical for its handling, purification, and characterization.

PropertyValueReference
IUPAC Name 3-(Diphenylphosphanyl)benzaldehyde[5]
CAS Number 50777-69-0[5]
Molecular Formula C₁₉H₁₅OP[5][6]
Molecular Weight 290.30 g/mol [5][6]
Appearance Off-white to yellow solid[3]
Exact Mass 290.086052 Da[5]

Synthesis: A Controlled and Validated Approach

The synthesis of 3-(diphenylphosphino)benzaldehyde requires a carefully planned route that accommodates the reactivity of both the aryl halide starting material and the sensitive aldehyde group. The most reliable method involves a Grignard-based coupling, which necessitates the protection of the aldehyde to prevent its reaction with the highly nucleophilic Grignard reagent.

Retrosynthetic Analysis and Strategy

Our strategy hinges on disconnecting the Carbon-Phosphorus bond. The target molecule can be synthesized from a protected 3-bromobenzaldehyde and chlorodiphenylphosphine. The protection of the aldehyde, typically as a diethyl acetal, is a critical first step. This protecting group is stable under the basic and nucleophilic conditions of Grignard reagent formation and subsequent phosphination but can be readily removed under mild acidic conditions.

G Target 3-(Diphenylphosphino)benzaldehyde Step1 C-P Disconnection Target->Step1 Retrosynthesis Intermediates Protected 3-Aryl Halide + Chlorodiphenylphosphine Step1->Intermediates Step2 Protection Strategy Intermediates->Step2 Starting_Materials 3-Bromobenzaldehyde Step2->Starting_Materials

Fig. 1: Retrosynthetic analysis for the target molecule.
Recommended Step-by-Step Synthetic Protocol

This protocol is designed to be self-validating, with clear endpoints for each stage. All operations involving organometallic reagents must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Step 1: Protection of 3-Bromobenzaldehyde as a Diethyl Acetal

  • Rationale: This step is crucial to prevent the highly reactive Grignard reagent, formed in Step 2, from attacking the electrophilic aldehyde carbonyl. The acetal is an ideal protecting group due to its stability in basic conditions and ease of removal.

  • Procedure:

    • To a solution of 3-bromobenzaldehyde (1.0 eq) in anhydrous ethanol, add triethyl orthoformate (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

    • Stir the mixture at room temperature for 4-6 hours. Progress can be monitored by TLC or GC-MS until the starting material is consumed.

    • Quench the reaction by adding a saturated solution of sodium bicarbonate.

    • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-bromo-1-(diethoxymethyl)benzene, which can often be used without further purification.

Step 2: Formation of the Grignard Reagent

  • Rationale: The conversion of the aryl bromide to a Grignard reagent transforms the carbon atom from an electrophilic site to a potent nucleophile, ready to attack the phosphorus center.

  • Procedure:

    • In a flame-dried, three-neck flask under an inert atmosphere, place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to initiate the reaction.

    • Add a solution of the protected 3-bromo-1-(diethoxymethyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise. The reaction is exothermic and may require cooling to maintain a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 1-2 hours until the magnesium is consumed, yielding a solution of the Grignard reagent.

Step 3: Phosphination Reaction

  • Rationale: This is the key bond-forming step where the nucleophilic carbon of the Grignard reagent attacks the electrophilic phosphorus atom of chlorodiphenylphosphine, displacing the chloride ion.

  • Procedure:

    • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of chlorodiphenylphosphine (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

    • After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction carefully by the slow addition of a saturated aqueous solution of ammonium chloride.

Step 4: Deprotection and Purification

  • Rationale: The final step involves the hydrolytic cleavage of the acetal protecting group under mild acidic conditions to regenerate the aldehyde functionality.

  • Procedure:

    • Extract the crude product from the quenched reaction mixture with ethyl acetate.

    • To the organic extract, add a 1M solution of hydrochloric acid and stir vigorously at room temperature for 2-4 hours. Monitor the deprotection by TLC.

    • Separate the organic layer, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford 3-(diphenylphosphino)benzaldehyde as a solid.

Synthetic Workflow Diagram

G cluster_0 Synthesis Pathway Start 3-Bromobenzaldehyde Protected Protected Aldehyde (Acetal) Start->Protected Acetal Formation (EtOH, H+) Grignard Grignard Reagent Protected->Grignard Mg, THF Phosphinated Protected Product Grignard->Phosphinated ClP(Ph)₂ Final 3-(Diphenylphosphino)benzaldehyde Phosphinated->Final Acidic Hydrolysis (H₃O+)

Fig. 2: Step-wise workflow for the synthesis of the target compound.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized 3-(diphenylphosphino)benzaldehyde. A combination of spectroscopic techniques provides a complete and validated analytical profile.

Overview of Analytical Techniques

The characterization workflow relies on mutually reinforcing techniques. NMR confirms the covalent structure and proton/carbon environment, IR identifies key functional groups, and MS verifies the molecular weight and elemental composition.

G center_node Synthesized Product NMR NMR Spectroscopy center_node->NMR Structural Elucidation IR IR Spectroscopy center_node->IR Functional Groups MS Mass Spectrometry center_node->MS Molecular Weight H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR P_NMR ³¹P NMR NMR->P_NMR

Fig. 3: Interrelation of analytical techniques for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination. Spectra are typically recorded in deuterated chloroform (CDCl₃).

  • ³¹P NMR Spectroscopy: This is the most direct method to confirm the successful phosphination. A single peak is expected in the characteristic range for triarylphosphines.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for the aldehyde proton, which is highly deshielded, and the aromatic protons. The integration ratio of these signals (1H aldehyde vs. 14H aromatic) is a key indicator of purity. The aromatic region will be complex due to overlapping signals from the three phenyl rings.[7]

  • ¹³C NMR Spectroscopy: The carbon spectrum will definitively show the presence of the aldehyde carbonyl carbon, along with a complex set of signals for the aromatic carbons.[8]

Table 2: Expected NMR Spectroscopic Data

NucleusExpected Chemical Shift (δ, ppm)Key Features
³¹P -5 to -15Single peak, characteristic of a triarylphosphine.
¹H ~10.0Singlet, 1H (Aldehyde CHO).[7]
7.2 - 8.0Multiplets, 14H (Aromatic protons).
¹³C ~191Aldehyde Carbonyl (C=O).[8]
128 - 140Multiple signals for aromatic carbons.
Infrared (IR) Spectroscopy

IR spectroscopy is used to verify the presence of key functional groups. The spectrum is typically acquired from a solid sample using an ATR accessory.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)VibrationSignificance
3050 - 3080C-H Stretch (Aromatic)Confirms the presence of phenyl rings.[9]
2820 & 2720C-H Stretch (Aldehyde)A characteristic pair of bands for the aldehyde C-H.[9]
~1705C=O Stretch (Carbonyl)A strong, sharp absorption confirming the aldehyde.[9]
1580 - 1600C=C Stretch (Aromatic)Indicates the aromatic rings.[9]
1435P-Ph StretchCharacteristic vibration for the P-phenyl bond.
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental formula.

  • Molecular Ion: The electron ionization (EI) mass spectrum should show a prominent molecular ion peak ([M]⁺) at m/z 290.[5]

  • Key Fragments: Common fragmentation patterns for benzaldehydes include the loss of a hydrogen atom to give the [M-1]⁺ peak (m/z 289) and the loss of the formyl radical (-CHO) to give the [M-29]⁺ peak (m/z 261). The phenyl cation at m/z 77 is also a common fragment.[10]

Conclusion

3-(Diphenylphosphino)benzaldehyde is a high-value synthetic intermediate whose utility stems directly from its bifunctional nature. The synthetic protocol detailed in this guide, based on a protection-Grignard-deprotection sequence, is a reliable and scalable method for its preparation. The comprehensive characterization workflow, employing a combination of ³¹P/¹H/¹³C NMR, IR spectroscopy, and mass spectrometry, provides a robust system for validating the structure and purity of the final product. The availability of this compound opens avenues for the development of novel catalysts, complex ligands for coordination chemistry, and functional materials for a wide range of scientific applications.

References

  • PubChem. (n.d.). 3-(Diphenylphosphino)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 3-(phenylmethoxy)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Hosseinzadeh, Z. (2021). An Overview on Catalytic Importance of Ph3P. ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2018). The Wittig Reaction. Master Organic Chemistry. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 2-(Diphenylphosphino)-benzaldehyde. SpectraBase. Retrieved from [Link]

  • Chemical Thinking Laboratory. (2022). The Wittig Reaction. YouTube. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 3-(phenylmethoxy)- Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]

  • Supporting Information. (n.d.). NMR Spectra for Substituted Benzaldehydes. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Diphenylphosphinobenzaldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]

  • MDPI. (n.d.). Diiodido-bis{N-[2-(diphenylphosphino)benzylidene]benzylamine-κ 2 N,P}dicopper(I). Retrieved from [Link]

  • Wikipedia. (n.d.). Metal–organic framework. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of benzaldehyde. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium selenolate macrocycles of diphosphines as efficient catalysts for Sonogashira reactions. New Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum and parallel measurement results of benzaldehyde. Retrieved from [Link]

  • Proprep. (n.d.). Analyze the IR spectra of benzaldehyde, highlighting key functional group peaks. Retrieved from [Link]

  • Ma Research Group. (2014). Dual functionalization of porous aromatic frameworks as a new platform for heterogeneous cascade catalysis. University of South Florida. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Proton 1H NMR spectrum of benzaldehyde. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-(Diphenylphosphino)benzaldehyde (CAS 50777-69-0)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

3-(Diphenylphosphino)benzaldehyde, a bifunctional organophosphorus compound, represents a cornerstone in the edifice of modern synthetic chemistry. Its unique molecular architecture, featuring both a nucleophilic phosphine and a reactive aldehyde, bestows upon it a versatile reactivity profile. This guide, intended for the discerning researcher, aims to provide a comprehensive technical overview of this reagent, moving beyond a mere recitation of facts to an exploration of its synthesis, properties, and applications, with a particular focus on its role in catalysis and the construction of complex molecular frameworks.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective application in the laboratory. While some experimental data for 3-(diphenylphosphino)benzaldehyde remains elusive in publicly accessible literature, a combination of computed data and analogous compound analysis provides a robust working profile.

Core Properties
PropertyValueSource
CAS Number 50777-69-0[1]
Molecular Formula C₁₉H₁₅OP[1]
Molecular Weight 290.30 g/mol [2]
Appearance Off-white to yellow solid (inferred)Analogous Compounds
Storage Conditions Inert atmosphere, 2-8°C[2]
Computed Physicochemical Data

The following properties have been calculated using computational models and provide valuable insights into the molecule's behavior.

PropertyValueReference
XLogP3-AA 4.1[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 4[1]
Topological Polar Surface Area 17.1 Ų[1]

Expert Insight: The high XLogP3-AA value suggests significant lipophilicity, indicating good solubility in common organic solvents. The presence of a single hydrogen bond acceptor (the aldehyde oxygen) and no donors will influence its interaction with protic solvents and its coordination behavior.

Spectroscopic Characterization
  • ¹H NMR: The spectrum is expected to be complex in the aromatic region (approx. 7.0-8.0 ppm) due to the overlapping signals of the three phenyl rings. A characteristic singlet for the aldehydic proton should appear further downfield, typically in the range of 9.5-10.5 ppm.

  • ¹³C NMR: The aldehydic carbon will present a distinctive signal in the downfield region of the spectrum, generally between 190 and 200 ppm[3][4]. The aromatic carbons will resonate in the 125-150 ppm range[3].

  • ³¹P NMR: As a triarylphosphine, a single peak is expected in the typical range for such compounds.

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch of the aldehyde group is expected around 1700 cm⁻¹[5]. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak ([M]⁺) would be observed at m/z 290.3. Common fragmentation patterns would likely involve the loss of the formyl group (-CHO) or cleavage of the P-C bonds.

Synthesis and Reactivity

The synthesis of 3-(diphenylphosphino)benzaldehyde is not as widely documented as its ortho-isomer. However, established methodologies for the formation of triarylphosphines can be adapted. A plausible synthetic route involves the reaction of a Grignard reagent derived from 3-bromobenzaldehyde (with the aldehyde functionality protected as an acetal) with chlorodiphenylphosphine, followed by deprotection.

G cluster_protection Protection cluster_grignard Grignard Formation cluster_coupling Phosphine Coupling cluster_deprotection Deprotection 3-Bromobenzaldehyde 3-Bromobenzaldehyde Protected Aldehyde Protected Aldehyde 3-Bromobenzaldehyde->Protected Aldehyde Ethylene glycol, p-TsOH Grignard Reagent Grignard Reagent Protected Aldehyde->Grignard Reagent Mg, THF Protected Phosphine Protected Phosphine Grignard Reagent->Protected Phosphine ClPPh₂ 3-(Diphenylphosphino)benzaldehyde 3-(Diphenylphosphino)benzaldehyde Protected Phosphine->3-(Diphenylphosphino)benzaldehyde Acidic Workup

Plausible synthetic workflow for 3-(diphenylphosphino)benzaldehyde.

The reactivity of 3-(diphenylphosphino)benzaldehyde is dominated by its two key functional groups:

  • The Aldehyde Group: This group can undergo all the typical reactions of aromatic aldehydes, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation with amines to form imines. This latter reaction is particularly significant as it allows for the facile synthesis of a wide range of phosphine-imine (P,N) ligands with tunable steric and electronic properties.

  • The Diphenylphosphino Group: The phosphorus atom possesses a lone pair of electrons, making it a good nucleophile and an excellent ligand for transition metals. It readily forms stable complexes with a variety of metals, most notably palladium, which is central to its application in catalysis.

Application in Homogeneous Catalysis

The primary utility of 3-(diphenylphosphino)benzaldehyde lies in its role as a ligand precursor in homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions. The phosphine moiety serves to stabilize the metal center and modulate its reactivity, while the aldehyde group provides a handle for further functionalization or immobilization.

Role in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The catalytic cycle typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. The ligand plays a crucial role in each of these steps, influencing the rate and selectivity of the reaction.

G Pd(0)L₂ Pd(0)L₂ Oxidative_Addition R-Pd(II)(X)L₂ Pd(0)L₂->Oxidative_Addition Oxidative Addition (R-X) Transmetalation R-Pd(II)(R')L₂ Oxidative_Addition->Transmetalation Transmetalation (R'-M) Reductive_Elimination R-R' Transmetalation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L₂

Simplified catalytic cycle for palladium-catalyzed cross-coupling.

While specific examples detailing the use of 3-(diphenylphosphino)benzaldehyde in Suzuki-Miyaura or Heck reactions are not prevalent in the literature, its structural similarity to other successful phosphine ligands suggests its potential in these transformations. The electronic properties of the diphenylphosphino group are well-suited for promoting the key steps of the catalytic cycle.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a generalized protocol for a Suzuki-Miyaura coupling reaction, where 3-(diphenylphosphino)benzaldehyde could be employed as a ligand. This protocol is intended as a starting point for optimization.

Objective: To couple an aryl halide with an arylboronic acid using a palladium catalyst with 3-(diphenylphosphino)benzaldehyde as the ligand.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 3-(Diphenylphosphino)benzaldehyde

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., potassium carbonate, K₂CO₃)

  • Solvent (e.g., a mixture of toluene and water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate (1 mol%) and 3-(diphenylphosphino)benzaldehyde (2-3 mol%) in degassed toluene. Stir the mixture at room temperature for 15-30 minutes. The color of the solution may change, indicating complex formation.

  • Reaction Setup: To the flask containing the pre-formed catalyst, add the aryl halide (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask to achieve a suitable concentration (typically 0.1-0.5 M with respect to the aryl halide).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Rationale for Experimental Choices:

  • Ligand-to-Metal Ratio: A slight excess of the phosphine ligand is often used to ensure complete coordination to the palladium and to prevent the formation of palladium black.

  • Base: The base is crucial for the transmetalation step, activating the boronic acid. The choice of base can significantly impact the reaction outcome.

  • Solvent System: A biphasic solvent system like toluene/water is commonly used in Suzuki couplings to dissolve both the organic reactants and the inorganic base.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-(diphenylphosphino)benzaldehyde.

  • Hazard Statements: This compound is associated with the hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation)[2].

  • Precautionary Statements: It is recommended to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Due to the potential for oxidation of the phosphine group, it is advisable to store 3-(diphenylphosphino)benzaldehyde under an inert atmosphere (e.g., nitrogen or argon) and at reduced temperatures (2-8°C) to ensure its long-term stability and reactivity[2].

Conclusion and Future Outlook

3-(Diphenylphosphino)benzaldehyde is a valuable and versatile building block in synthetic organic chemistry. Its dual functionality allows for its use as a ligand in transition metal catalysis and as a scaffold for the synthesis of more complex molecular architectures. While there is a need for more comprehensive experimental characterization and documented applications in the scientific literature, its potential is undeniable. Future research will likely focus on the development of novel catalysts derived from this ligand for a broader range of cross-coupling reactions and other catalytic transformations, as well as its incorporation into functional materials and supramolecular assemblies.

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  • [No Author]. (n.d.). Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites—The Significance of the Catalyst System. MDPI. Retrieved January 27, 2026, from [Link]

  • [No Author]. (n.d.). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]

  • [No Author]. (n.d.).
  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved January 27, 2026, from [Link]

  • [No Author]. (n.d.). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]

  • [No Author]. (n.d.). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. OICC Press. Retrieved January 27, 2026, from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 27, 2026, from [Link]

  • [No Author]. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph. Retrieved January 27, 2026, from [Link]

  • [No Author]. (n.d.). Fragmentation mechanisms in mass spectrometry. Universidad de Guanajuato. Retrieved January 27, 2026, from [Link]

  • [No Author]. (n.d.). The 1 H and 31 P NMR chemical shifts (δ, ppm) and coupling constants.... ResearchGate. Retrieved January 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(Trifluoromethyl)benzaldehyde. PubChem. Retrieved January 27, 2026, from [Link]

  • [No Author]. (n.d.). 12 Examples of IR-Spectra. [Source not further specified]
  • [No Author]. (n.d.). Table of Characteristic IR Absorptions. [Source not further specified]

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A Researcher's Guide to 3-(Diphenylphosphino)benzaldehyde: Commercial Availability, Quality Control, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Bifunctional Reagent of Strategic Importance

3-(Diphenylphosphino)benzaldehyde is a versatile bifunctional molecule strategically valuable to researchers in organic synthesis, catalysis, and materials science. Its structure incorporates a nucleophilic triphenylphosphine moiety, renowned for its role as a ligand in transition metal catalysis, and an electrophilic aldehyde group, a gateway for a multitude of chemical transformations. This unique combination allows for its use as a sophisticated building block for constructing complex molecular architectures, including advanced ligands, functionalized polymers, and molecular probes.

This guide provides an in-depth overview of the commercial landscape for 3-(diphenylphosphino)benzaldehyde (CAS No. 50777-69-0), outlines critical quality control considerations for its procurement, and details a practical, field-proven protocol for its application in ligand synthesis.

Key Compound Identifiers:

  • Chemical Name: 3-(Diphenylphosphino)benzaldehyde[1][2]

  • Synonyms: 3-Diphenylphosphanylbenzaldehyde[1][2]

  • CAS Number: 50777-69-0[1][2][3]

  • Molecular Formula: C₁₉H₁₅OP[1][2][3]

  • Molecular Weight: 290.30 g/mol [1][3]

It is critical for researchers to distinguish this compound from its more common isomer, 2-(diphenylphosphino)benzaldehyde (CAS No. 50777-76-9), as their reactivity and coordination geometries differ significantly[4]. This guide focuses exclusively on the 3-isomer.

Commercial Availability and Supplier Analysis

Procuring high-quality 3-(diphenylphosphino)benzaldehyde is the foundational step for any successful research endeavor. While not as ubiquitously stocked as its 2-isomer, it is readily available from several specialized chemical suppliers. The primary considerations for sourcing are purity, batch-to-batch consistency, and proper storage and handling.

Below is a summary of representative commercial suppliers. Researchers should always request a lot-specific Certificate of Analysis (CoA) before purchase.

Supplier Product Identifier (Example) Purity/Specification Key Technical Notes
BLD Pharm BD251730Not specified; inquire for CoAStorage: Inert atmosphere, 2-8°C. Listed as a non-chiral phosphine ligand.[3]
Pharmaffiliates PA 27 0024746Not specified; inquire for CoAStorage: 2-8°C Refrigerator. Shipped under ambient conditions.[2]
Custom Synthesis VariesTypically >95% to >98%For applications requiring higher purity or specific specifications, custom synthesis is a viable route offered by many chemical service organizations.

Expert Insight: The commercial availability of the 3-isomer is more limited compared to the 2-isomer, which is offered by major suppliers like Sigma-Aldrich and TCI America. This suggests that the 3-isomer is a more specialized reagent. For GMP or large-scale applications, establishing a relationship with a reliable custom synthesis provider is recommended to ensure a consistent supply chain.

Procurement Strategy and Quality Control Workflow

A rigorous procurement and quality control process is essential to ensure the reliability and reproducibility of experimental results. The phosphine moiety is susceptible to oxidation, and impurities can significantly impact catalytic activity or subsequent synthetic steps.

Causality in Quality Control:

  • Phosphine Oxidation: The phosphorus (III) center can be easily oxidized to phosphorus (V) oxide (O=P(Ph)₂). This impurity lacks the coordinating ability of the phosphine, effectively poisoning catalysts or terminating desired reactions. Storage under an inert atmosphere is crucial[3].

  • Aldehyde Integrity: The aldehyde group can be oxidized to a carboxylic acid. The presence of this impurity can alter the reaction pathway, especially in base-sensitive reactions.

  • Residual Solvents/Reagents: Impurities from the synthesis of the compound can interfere with sensitive applications. A ¹H NMR and ³¹P NMR are indispensable for verifying structural integrity and purity.

The following workflow is a self-validating system for ensuring the quality of incoming material.

procurement_workflow cluster_procurement Procurement Phase cluster_qc In-House Quality Control cluster_decision Decision Point start Identify Experimental Need find_supplier Identify Suppliers (CAS 50777-69-0) start->find_supplier request_coa Request Lot-Specific Certificate of Analysis (CoA) find_supplier->request_coa eval_coa Evaluate Supplier CoA (Purity, Impurities) request_coa->eval_coa place_order Place Order eval_coa->place_order CoA Acceptable receive Receive Material place_order->receive inspect Visual Inspection (Color, Form) receive->inspect analytical Perform Analytical Tests (¹H NMR, ³¹P NMR, LC-MS) inspect->analytical compare Compare Data to CoA and Literature analytical->compare pass_fail Meets Spec? compare->pass_fail release Release to Lab Inventory (Store under N₂ at 2-8°C) pass_fail->find_supplier No (Reject Lot, New Supplier) pass_fail->release Yes

Caption: Procurement and In-House QC Workflow for 3-(diphenylphosphino)benzaldehyde.

Key Applications and Synthetic Utility

The dual functionality of 3-(diphenylphosphino)benzaldehyde makes it a powerful tool in synthetic chemistry.

  • Ligand Synthesis: The aldehyde group serves as a versatile chemical handle. It can be readily condensed with primary amines to form phosphine-imine (Schiff base) ligands. Subsequent reduction of the imine yields phosphine-amine ligands. These P,N-type ligands are highly effective in various catalytic processes, including asymmetric hydrogenation and cross-coupling reactions. The meta-substitution pattern provides a distinct steric and electronic profile compared to ortho- or para-substituted analogues.

  • Immobilization on Supports: The aldehyde functionality allows for the covalent attachment of the phosphine ligand to solid supports (e.g., silica, polymers) that have been functionalized with amino groups. This immobilization facilitates catalyst recovery and reuse, a key principle of green chemistry.

  • Wittig and Related Reactions: While the phosphine can participate in the Wittig reaction, its primary role in this context is typically as a ligand. However, the aldehyde group is a classic substrate for Wittig reagents, allowing for the synthesis of complex phosphine-alkene structures.

Experimental Protocol: Synthesis of a Phosphine-Imine Ligand

This protocol describes a standard, reliable method for synthesizing a Schiff base ligand from 3-(diphenylphosphino)benzaldehyde and a primary amine. This procedure is self-validating as the reaction progress can be easily monitored (e.g., by TLC for the disappearance of the aldehyde) and the product is typically crystalline.

Objective: To synthesize N-(benzyl)-1-(3-(diphenylphosphino)phenyl)methanimine.

Reaction Scheme:

reaction_scheme compoundA 3-(diphenylphosphino)benzaldehyde arrow Ethanol, RT, 4h compoundB Benzylamine product Phosphine-Imine Product + H₂O plus + arrow->product

Caption: Schiff base condensation to form a phosphine-imine ligand.

Materials and Reagents:

  • 3-(Diphenylphosphino)benzaldehyde (1.0 eq)

  • Benzylamine (1.05 eq)

  • Anhydrous Ethanol (EtOH)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with magnetic stir bar

  • Nitrogen or Argon line for inert atmosphere

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-(diphenylphosphino)benzaldehyde (e.g., 1.00 g, 3.44 mmol). Purge the flask with nitrogen or argon for 5-10 minutes.

    • Expert Rationale: This initial purge is critical to remove atmospheric oxygen, which can oxidize the sensitive phosphine moiety during the reaction, leading to lower yields and impure product.

  • Dissolution: Add anhydrous ethanol (20 mL) to the flask via syringe. Stir the mixture at room temperature until the solid is fully dissolved.

    • Expert Rationale: Anhydrous solvent is used to prevent competitive hydrolysis of the imine product and to ensure the reaction goes to completion. Ethanol is a good choice as it dissolves the reactants and the product is often sparingly soluble upon formation, aiding crystallization.

  • Amine Addition: Slowly add benzylamine (1.05 eq, e.g., 0.39 g, 3.61 mmol) to the stirred solution using a syringe.

    • Expert Rationale: A slight excess of the amine helps to drive the equilibrium towards the imine product. The slow addition helps to control any potential exotherm, although this specific reaction is typically not highly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde. A precipitate may form as the reaction proceeds.

    • Expert Rationale: Room temperature is usually sufficient for imine formation. Monitoring by TLC ensures that the reaction is allowed to run to completion without unnecessary heating, which could promote side reactions.

  • Workup and Isolation: Once the reaction is complete, add anhydrous MgSO₄ to the flask and stir for 15 minutes.

    • Expert Rationale: MgSO₄ is a drying agent that removes the water formed during the condensation, further pushing the reaction equilibrium to favor the product and preventing hydrolysis during isolation.

  • Purification: Filter the mixture to remove the MgSO₄. Reduce the volume of the ethanol filtrate under reduced pressure until a solid precipitate forms. Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

    • Expert Rationale: Reducing the solvent volume increases the concentration of the product, inducing crystallization. A cold solvent wash removes soluble impurities without significantly dissolving the desired product, maximizing yield and purity.

  • Characterization: Confirm the identity and purity of the resulting phosphine-imine ligand by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.

Conclusion

3-(Diphenylphosphino)benzaldehyde is a reagent of significant strategic value, enabling the synthesis of sophisticated molecular structures. While its commercial availability is more specialized than its 2-isomer, it can be reliably sourced by adhering to a stringent procurement and quality control workflow. The aldehyde functionality provides a robust handle for elaboration, most notably in the synthesis of novel P,N-ligand scaffolds via Schiff base condensation. By understanding the properties, supplier landscape, and synthetic applications of this compound, researchers can effectively integrate it into their programs to advance developments in catalysis and materials science.

References

  • PubChem. (n.d.). 3-(Diphenylphosphino)benzaldehyde. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 50777-69-0 | Product Name : 3-(Diphenylphosphino)benzaldehyde. Retrieved January 27, 2026, from [Link]

  • Wikipedia. (2024, June). 2-Diphenylphosphinobenzaldehyde. Retrieved January 27, 2026, from [Link]

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Methodological & Application

Application Notes & Protocols for the Synthesis of Metal Complexes with 3-(Diphenylphosphino)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Duality of 3-(Diphenylphosphino)benzaldehyde

3-(Diphenylphosphino)benzaldehyde stands as a uniquely versatile ligand in the field of coordination chemistry and catalysis. Its structure incorporates two distinct functional moieties: a soft triphenylphosphine group, renowned for its strong coordination to late transition metals, and a hard benzaldehyde group. This duality allows for a rich and varied coordination chemistry, making it a valuable building block for catalysts and functional materials.

The phosphine group provides a strong, covalent bond to metal centers such as palladium, platinum, rhodium, and gold. The aldehyde group, on the other hand, can either remain as a spectator, participate directly in coordination (forming a P,O-chelate), or, most significantly, serve as a synthetic handle for the construction of more complex, multidentate ligand architectures through condensation reactions with primary amines to form imines.[1] This latter capability allows for the facile synthesis of hemilabile P,N-bidentate ligands, which are of particular interest in catalysis as they can reversibly open a coordination site on the metal center to facilitate substrate binding and product release.[1]

This guide provides a comprehensive overview, field-proven insights, and detailed protocols for the synthesis and characterization of metal complexes using 3-(diphenylphosphino)benzaldehyde, focusing on palladium and rhodium as exemplary metal centers.

Part 1: Foundational Principles of Synthesis

The successful synthesis of metal-phosphine complexes requires meticulous attention to experimental conditions. The phosphorus(III) center is susceptible to oxidation, and many low-valent metal precursors are air- and moisture-sensitive.

Core Causality in Experimental Design:

  • Inert Atmosphere: The primary reason for employing an inert atmosphere (typically Argon or high-purity Nitrogen) is to prevent the oxidation of the phosphine ligand to phosphine oxide and to protect air-sensitive metal precursors (e.g., Pd(0), Rh(I)) from decomposition.

  • Solvent Purity: Solvents must be rigorously dried and deoxygenated. Traces of water or oxygen can lead to unwanted side reactions, lower yields, and the formation of complex mixtures that are difficult to purify. Standard techniques involve distillation from appropriate drying agents (e.g., sodium/benzophenone for ethers, calcium hydride for halogenated solvents) followed by purging with an inert gas.

  • Precursor Selection: The choice of metal precursor dictates the reaction pathway. For instance, using a pre-formed complex like bis(acetonitrile)palladium(II) chloride, PdCl₂(MeCN)₂, allows for a direct ligand substitution reaction under mild conditions. In contrast, starting with a salt like Na₂[PdCl₄] might require different stoichiometry and reaction conditions.[2]

General Safety Considerations:
  • Metal Toxicity: Many transition metal salts, particularly those of palladium and rhodium, are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, within a fume hood.

  • Phosphine Ligands: While 3-(diphenylphosphino)benzaldehyde is a solid, many phosphine ligands are irritants. Avoid inhalation of dust.

  • Solvents: Anhydrous solvents can be highly flammable. All manipulations should be performed away from ignition sources.

Part 2: Synthetic Protocols & Methodologies

The following protocols are designed to be self-validating, providing clear steps and expected outcomes for the synthesis of distinct classes of complexes.

Protocol 1: Synthesis of a P-Monodentate Palladium(II) Complex

This protocol describes the synthesis of a classic square-planar palladium(II) complex where the ligand coordinates solely through the phosphorus atom. The reaction involves the direct substitution of weakly bound acetonitrile ligands.

Reaction: PdCl₂(MeCN)₂ + 2 (3-Ph₂PC₆H₄CHO) → trans-[PdCl₂(3-Ph₂PC₆H₄CHO)₂] + 2 MeCN

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask under an Argon atmosphere, dissolve bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂, 1.0 eq) in dry, deoxygenated dichloromethane (DCM).[3]

  • Ligand Addition: In a separate flask, dissolve 3-(diphenylphosphino)benzaldehyde (2.05 eq) in dry DCM.

  • Reaction: Slowly add the ligand solution to the stirring solution of the palladium precursor at room temperature.

  • Monitoring: The reaction is typically rapid, indicated by a color change. Stir for 1-2 hours at room temperature to ensure completion.

  • Isolation: Reduce the solvent volume in vacuo. Add a non-polar solvent like hexane to precipitate the product.

  • Purification: Collect the solid by filtration using a cannula or in a glovebox. Wash the solid with hexane to remove any unreacted ligand. Dry the resulting yellow solid under high vacuum.

Rationale: The use of a 2:1 ligand-to-metal ratio favors the formation of the trans- isomer, which is often thermodynamically more stable due to reduced steric hindrance between the bulky phosphine ligands.[4] The product precipitates upon addition of a non-polar solvent because it is significantly less soluble in hydrocarbon solvents than in DCM.

Protocol 2: Synthesis of a Rhodium(I) Carbonyl Complex

This protocol details the formation of a rhodium(I) complex, a common precursor in catalytic cycles, particularly for hydroformylation.

Reaction: [Rh(CO)₂Cl]₂ + 4 (3-Ph₂PC₆H₄CHO) → 2 trans-[RhCl(CO)(3-Ph₂PC₆H₄CHO)₂] + 2 CO

Step-by-Step Methodology:

  • Preparation: Under an Argon atmosphere, charge a Schlenk flask with chloro(dicarbonyl)rhodium(I) dimer ([Rh(CO)₂Cl]₂, 1.0 eq).

  • Solvent Addition: Add dry, deoxygenated toluene to the flask.

  • Ligand Addition: In a separate flask, dissolve 3-(diphenylphosphino)benzaldehyde (4.1 eq) in toluene.

  • Reaction: Add the ligand solution dropwise to the rhodium precursor slurry. Effervescence (release of CO gas) should be observed.

  • Completion: Stir the reaction mixture at room temperature for 3-4 hours. The initial slurry will dissolve to form a clear yellow solution.

  • Isolation: Reduce the solvent volume under vacuum until the product begins to crystallize.

  • Purification: Cool the flask to 0 °C to maximize crystallization. Filter the yellow crystals, wash with cold pentane, and dry under vacuum.

Rationale: The dimer [Rh(CO)₂Cl]₂ is readily cleaved by two equivalents of a phosphine ligand per rhodium center.[5] The stoichiometry (4 equivalents of phosphine to 1 equivalent of the dimer) ensures the formation of the monomeric trans-[RhCl(CO)L₂] complex, a stable 16-electron square-planar species.

Protocol 3: Template Synthesis of a P,N-Chelated Palladium(II) Complex

This protocol demonstrates the power of the aldehyde functionality by forming a Schiff base (imine) ligand in situ, which then coordinates to the metal center in a chelating fashion.

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 3-(diphenylphosphino)benzaldehyde (1.0 eq) and a primary amine (e.g., benzylamine, 1.0 eq) in toluene. Add a catalytic amount of p-toluenesulfonic acid.

  • Dehydration: Reflux the mixture for 4-6 hours, collecting the water generated in the Dean-Stark trap. Monitor the reaction by TLC or ¹H NMR to confirm the disappearance of the aldehyde.

  • Solvent Removal: Once imine formation is complete, cool the solution and remove the toluene under reduced pressure. The crude imine ligand can be used directly.

  • Complexation: Under an Argon atmosphere, dissolve the crude imine ligand in dry DCM. In a separate Schlenk flask, dissolve PdCl₂(MeCN)₂ (1.0 eq) in DCM.

  • Reaction: Add the palladium solution to the ligand solution and stir at room temperature for 2 hours.

  • Isolation & Purification: Reduce the solvent volume and precipitate the product with hexane. Filter, wash with hexane, and dry under vacuum to yield the P,N-chelated complex.

Rationale: The Dean-Stark trap is crucial for driving the reversible imine formation to completion by removing water. The subsequent complexation proceeds readily as the bidentate P,N ligand can form a stable five- or six-membered chelate ring with the palladium center, which is entropically favored over the coordination of two separate monodentate ligands.

Part 3: Characterization Data & Analysis

Proper characterization is essential to confirm the identity and purity of the synthesized complexes.

Key Spectroscopic Signatures
Complex TypeTechniqueKey ObservationRationale
P-Monodentate Pd(II) ³¹P NMRDownfield shift of the ³¹P signal to ~15-30 ppm (from ~ -5 ppm for the free ligand).Coordination to the electron-deficient metal center deshields the phosphorus nucleus.
¹H NMRAldehyde proton (CHO) signal remains at ~9.6-10.0 ppm.The aldehyde group is not involved in coordination.
IRC=O stretch remains near 1700 cm⁻¹.Confirms the presence of the uncoordinated aldehyde.
P,N-Chelate Pd(II) ³¹P NMRSignificant downfield shift of the ³¹P signal.Phosphorus is coordinated to the metal.
¹H NMRDisappearance of the aldehyde proton signal (~10 ppm). Appearance of a new imine proton (CH=N) signal at ~8.0-8.5 ppm.Confirms the successful formation of the Schiff base.
IRDisappearance of the C=O stretch (~1700 cm⁻¹). Appearance of a C=N stretch around 1620-1640 cm⁻¹.Vibrational spectroscopy confirms the chemical transformation of the aldehyde.
Rh(I) Carbonyl ³¹P NMRDownfield shifted singlet with a large coupling constant (¹JRh-P ~120-190 Hz).The coupling of the phosphorus nucleus to the ¹⁰³Rh nucleus (I=1/2, 100% abundant) is definitive proof of coordination.
IRStrong C≡O stretching band around 1950-2000 cm⁻¹.The position of this band provides information about the electronic properties of the complex.

Note: Exact chemical shifts and frequencies will vary depending on the specific complex and solvent used.[6][7]

Part 4: Visualizing Synthetic Workflows

Diagrams can clarify complex relationships and processes. The following are presented in DOT language for use with Graphviz.

Coordination Versatility of the Ligand

G cluster_modes Coordination Modes cluster_derivatization Derivatization ligand 3-(Ph2P)C6H4CHO p_mono P-Monodentate [M]-P ligand->p_mono + Metal Precursor po_chelate P,O-Chelate [M]-(P,O) ligand->po_chelate + Metal Precursor (under specific conditions) imine Imine Ligand 3-(Ph2P)C6H4CH=NR ligand->imine + R-NH2 (Condensation) pn_chelate P,N-Chelate (from Imine) imine->pn_chelate + Metal Precursor

Caption: Coordination modes of 3-(diphenylphosphino)benzaldehyde.

General Synthetic & Characterization Workflow

workflow cluster_char Characterization start Start: Metal Precursor & Ligand reaction Reaction under Inert Atmosphere (Dry Solvents) start->reaction isolation Isolation: Precipitation/Filtration reaction->isolation purification Purification: Washing/Recrystallization isolation->purification product Final Complex purification->product nmr NMR (¹H, ³¹P) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms xray X-ray Diffraction (if crystalline) product->xray

Sources

Application Notes and Protocols: 3-(Diphenylphosphino)benzaldehyde in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Ligand with Untapped Potential for Catalysis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Central to the success of this reaction is the palladium catalyst, whose reactivity and selectivity are intricately modulated by the choice of ligand.[3] Phosphine ligands, in particular, have proven to be highly effective in stabilizing the palladium center and facilitating the key steps of the catalytic cycle.[4] This guide delves into the application of a specialized phosphine ligand, 3-(diphenylphosphino)benzaldehyde, in Suzuki-Miyaura cross-coupling reactions.

The unique structural feature of 3-(diphenylphosphino)benzaldehyde is the presence of an aldehyde moiety electronically coupled to the phosphine group. This functionality introduces intriguing possibilities for catalyst modulation, including the potential for secondary coordination, catalyst immobilization, and the formation of hemilabile ligand systems. These attributes make it a compelling candidate for researchers in drug discovery and process development seeking to optimize existing coupling methodologies and explore novel catalytic pathways. This document provides a comprehensive overview of its synthesis, application, and the underlying mechanistic principles that govern its performance.

Synthesis of 3-(Diphenylphosphino)benzaldehyde: A Practical Approach

Proposed Synthetic Workflow

cluster_protection Protection cluster_grignard Grignard Formation & Coupling cluster_deprotection Deprotection A 3-Bromobenzaldehyde B Protection of Aldehyde (e.g., as an acetal) A->B C Protected 3-Bromobenzaldehyde B->C D Formation of Grignard Reagent (with Mg) C->D F Coupling Reaction D->F E Chlorodiphenylphosphine E->F G Protected 3-(Diphenylphosphino)benzaldehyde F->G H Deprotection (Acidic workup) G->H I 3-(Diphenylphosphino)benzaldehyde H->I

Caption: Proposed synthesis of 3-(diphenylphosphino)benzaldehyde.

Step-by-Step Protocol (Hypothetical)
  • Protection of 3-Bromobenzaldehyde: In a round-bottom flask, dissolve 3-bromobenzaldehyde (1 equivalent) in a suitable solvent such as toluene. Add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid. Reflux the mixture with a Dean-Stark apparatus to remove water. Once the reaction is complete (monitored by TLC or GC-MS), cool the mixture and neutralize the acid with a mild base (e.g., NaHCO3 solution). Extract the protected aldehyde with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

  • Grignard Reaction and Phosphination: To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.1 equivalents). Add a solution of the protected 3-bromobenzaldehyde from the previous step in anhydrous THF. Initiate the Grignard reaction (a crystal of iodine may be needed). Once the Grignard reagent has formed, cool the solution to 0 °C and slowly add a solution of chlorodiphenylphosphine (1 equivalent) in anhydrous THF. Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Deprotection: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers and wash with a dilute aqueous acid solution (e.g., 1M HCl) to effect the deprotection of the acetal. Monitor the deprotection by TLC. After completion, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain 3-(diphenylphosphino)benzaldehyde as a solid.

Application in Suzuki-Miyaura Cross-Coupling: Protocols and Performance

The presence of the aldehyde functionality in 3-(diphenylphosphino)benzaldehyde offers unique advantages in Suzuki-Miyaura cross-coupling reactions. While specific data for this exact ligand is limited, extensive research on the closely related 3-(diphenylphosphino)propanal provides strong evidence for the beneficial role of the aldehyde group.[5] The following protocols are based on these findings and general best practices for Suzuki-Miyaura reactions.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K2CO3, Cs2CO3, or K3PO4, 2.0-3.0 mmol).

  • Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)2, 1-2 mol%) and 3-(diphenylphosphino)benzaldehyde (2-4 mol%) in the reaction solvent for 15-30 minutes to form the active catalyst complex.

  • Reaction Execution: Add the catalyst solution to the Schlenk flask containing the substrates and base. Add the appropriate solvent (e.g., toluene, dioxane, or DMF, 5-10 mL).

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress of the reaction by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Illustrative Reaction Scheme

A Ar-X E Ar-R A->E + B R-B(OH)₂ B->E C Pd(OAc)₂ / 3-(Ph₂P)C₆H₄CHO D Base, Solvent, Heat D->E

Caption: General Suzuki-Miyaura cross-coupling reaction.

Expected Performance and Substrate Scope

Based on studies with analogous phosphine-aldehyde ligands, the palladium catalyst system derived from 3-(diphenylphosphino)benzaldehyde is expected to be effective for the coupling of a wide range of aryl and heteroaryl halides with various boronic acids. The electron-donating nature of the diphenylphosphino group generally enhances the rate of oxidative addition, a key step in the catalytic cycle.

Aryl HalideBoronic AcidProductExpected Yield
4-BromoanisolePhenylboronic acid4-MethoxybiphenylHigh
4-Chlorotoluene4-Acetylphenylboronic acid4'-Methyl-4-acetylbiphenylModerate to High
3-Bromopyridine2-Thiopheneboronic acid3-(2-Thienyl)pyridineHigh
1-IodonaphthaleneNaphthalene-1-boronic acid1,1'-BinaphthylHigh

Note: The yields are qualitative estimates and will depend on specific reaction conditions.

The Role of the Aldehyde Functionality: A Deeper Mechanistic Insight

The aldehyde group in 3-(diphenylphosphino)benzaldehyde is not merely a passive spectator in the catalytic process. It can actively participate in several ways to enhance the efficiency and versatility of the Suzuki-Miyaura coupling.

  • Hemilability: The oxygen atom of the aldehyde can reversibly coordinate to the palladium center. This "hemilabile" behavior can stabilize the active catalytic species and create a vacant coordination site when needed for substrate binding, potentially accelerating the catalytic turnover.[6]

  • Secondary Phosphine Oxide (SPO) Formation: Under certain conditions, the phosphine can be oxidized to a phosphine oxide. While often considered a deactivation pathway, some secondary phosphine oxide (SPO)-palladium complexes are known to be highly active catalysts. The aldehyde group could influence the stability and catalytic activity of such species.

  • Catalyst Immobilization: The aldehyde functionality provides a convenient handle for the immobilization of the palladium catalyst onto solid supports such as silica, polymers, or magnetic nanoparticles.[7][8] This facilitates catalyst recovery and reuse, a crucial aspect for sustainable and cost-effective chemical processes.

Catalytic Cycle of Suzuki-Miyaura Coupling

A Pd(0)L₂ B Oxidative Addition A->B Ar-X C Ar-Pd(II)(X)L₂ B->C D Transmetalation C->D R-B(OH)₂ Base E Ar-Pd(II)(R)L₂ D->E F Reductive Elimination E->F F->A G Ar-R F->G

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Conclusion and Future Outlook

3-(Diphenylphosphino)benzaldehyde represents a promising, yet underexplored, ligand for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its unique combination of a robust phosphine donor and a versatile aldehyde functionality opens up new avenues for catalyst design and application. The potential for hemilabile coordination and catalyst immobilization makes it particularly attractive for the development of more efficient, selective, and recyclable catalytic systems. Further research into the precise coordination chemistry of its palladium complexes and a systematic evaluation of its performance with a broad range of substrates will undoubtedly solidify its position in the toolkit of synthetic chemists in both academic and industrial settings.

References

  • Baweja, S., Gabler, T., Lönnecke, P., & Hey-Hawkins, E. (2023). Metal phosphine aldehyde complexes and their application in Cu-free Sonogashira and Suzuki–Miyaura cross-coupling reactions. Dalton Transactions, 52(17), 5633-5641.
  • PubChem. (n.d.). 3-(Diphenylphosphino)benzaldehyde. Retrieved from [Link]

  • Hey-Hawkins, E. et al. (2023). Metal phosphine aldehyde complexes and their application in Cu-free Sonogashira and Suzuki–Miyaura cross-coupling reactions. Dalton Transactions.
  • Scialdone, O. et al. (2021). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI.
  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • van der Vlugt, J. I. (2012). Cooperative Catalysis with First-Row Late Transition Metals. European Journal of Inorganic Chemistry, 2012(3), 363-375.
  • Jana, A., & Park, S. (2017). Immobilized Palladium on Surface-Modified Fe3O4/SiO2 Nanoparticles: As a Magnetically Separable and Stable Recyclable High-Performance Catalyst for Suzuki and Heck Cross-Coupling Reactions. ChemistrySelect, 2(29), 9279-9287.
  • Li, J. et al. (2018). Phosphine-incorporated Metal-Organic Framework for Palladium Catalyzed Heck Coupling Reaction. Chemistry - A European Journal, 24(64), 17088-17093.
  • Ragaini, F. et al. (2019). Palladium-Based Catalysts-Supported onto End-Functionalized Poly(lactide) for C–C Double and Triple Bond Hydrogenation.
  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • Khaligh, N. G. (2015).
  • Baweja, S., Gabler, T., Lönnecke, P., & Hey-Hawkins, E. (2023). Metal phosphine aldehyde complexes and their application in Cu-free Sonogashira and Suzuki-Miyaura cross-coupling reactions. Dalton Transactions, 52(17), 5633–5641.
  • Zhang, Y., et al. (2018). Palladium Nanoparticles Supported on Triphenylphosphine-Functionalized Porous Polymer as an Active and Recyclable Catalyst for the Carbonylation of Chloroacetates.
  • Patil, S. B., et al. (2012). Microwave assisted synthesis of some Traditional reactions. Asian Journal of Research in Chemistry, 5(6), 765-768.
  • Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]

  • CN113429276A - Green process synthesis method of 3,4, 5-trimethoxybenzaldehyde - Google Patents. (n.d.).
  • Gessner Group. (n.d.). Phosphine ligands and catalysis. Retrieved from [Link]

  • Shylesh, S., et al. (2017). Palladium Nanoparticles Immobilized on the Amine-Functionalized Lumen of Halloysite for Catalytic Hydrogenation Reactions.
  • Wikipedia. (n.d.). Metal–organic framework. In Wikipedia. Retrieved from [Link]

Sources

Application Notes and Protocols for Buchwald-Hartwig Amination Utilizing 3-(Diphenylphosphino)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Power of C-N Bond Formation and the Quest for Superior Catalytic Systems

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, with profound implications for the creation of pharmaceuticals, agrochemicals, and advanced materials.[1] Among the myriad of methods developed to forge these critical linkages, the Palladium-catalyzed Buchwald-Hartwig amination stands as a transformative and widely adopted strategy.[2][3] This reaction facilitates the coupling of amines with aryl halides or pseudohalides, offering a versatile and efficient route to a diverse array of arylamines.[1] The success and broad applicability of the Buchwald-Hartwig amination are intrinsically linked to the design and evolution of sophisticated phosphine ligands that coordinate to the palladium center, modulating its reactivity and stability throughout the catalytic cycle.[4]

This application note delves into the use of a specialized class of ligands: derivatives of 3-(diphenylphosphino)benzaldehyde. These ligands offer a unique combination of a classic triarylphosphine moiety for effective catalysis and a reactive aldehyde handle. This functional group opens up a vast chemical space for the synthesis of more complex, tailored ligand architectures, such as phosphine-imine (P,N) ligands, through straightforward condensation reactions. We will explore the mechanistic underpinnings of this reaction, the strategic advantages conferred by these aldehyde-functionalized ligands, and provide detailed, field-proven protocols for their application in a research and development setting.

The Catalytic Engine: Unraveling the Buchwald-Hartwig Amination Cycle

A deep understanding of the reaction mechanism is paramount for troubleshooting, optimization, and rational ligand design. The generally accepted catalytic cycle for the Buchwald-Hartwig amination proceeds through a series of well-defined steps, each influenced by the choice of ligand, base, and solvent.[1]

Buchwald_Hartwig_Cycle

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (Ar-X) to a low-valent Pd(0) species, which is stabilized by the phosphine ligand (L). This step forms a Pd(II) intermediate.

  • Ligand Exchange and Amine Coordination: The amine nucleophile displaces the halide from the palladium center.

  • Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex. This step is often rate-limiting and crucial for the overall efficiency of the reaction.

  • Reductive Elimination: The final step involves the reductive elimination from the Pd(II) complex, which forms the desired C-N bond of the product arylamine and regenerates the active Pd(0) catalyst.[1]

Strategic Advantage of 3-(Diphenylphosphino)benzaldehyde Derivatives: A Gateway to Ligand Diversity

The true innovation of employing 3-(diphenylphosphino)benzaldehyde lies in its capacity as a versatile building block for a library of more complex ligands. While the parent phosphine-aldehyde can be used directly, its primary value is realized upon condensation with various primary amines to form phosphine-imine (Schiff base) ligands.

Ligand_Synthesis_Workflow

The resulting phosphine-imine ligands offer several key advantages:

  • Modular Synthesis: A wide array of phosphine-imine ligands can be rapidly synthesized from a single phosphine-aldehyde precursor by simply varying the primary amine coupling partner.[5] This modularity allows for the fine-tuning of steric and electronic properties to optimize the catalyst for a specific substrate combination.

  • Bidentate (P,N) Chelation: The imine nitrogen provides a second coordination site, allowing the ligand to act as a bidentate P,N-ligand. This chelation can enhance the stability of the palladium complex, potentially preventing catalyst decomposition and promoting efficient reductive elimination.

  • Tunable Steric and Electronic Properties: The choice of the primary amine directly influences the steric bulk and electronic nature of the ligand around the palladium center. For instance, using an electron-rich aniline derivative will result in a more electron-donating ligand, which can facilitate the oxidative addition step. Conversely, a bulky amine will create a sterically hindered environment that can favor the reductive elimination of sterically demanding products.

Experimental Protocols

The following protocols are provided as a comprehensive guide for researchers. It is imperative to adhere to standard laboratory safety procedures, including the use of personal protective equipment and conducting reactions in a well-ventilated fume hood. All reagents should be of high purity, and solvents should be anhydrous where specified.

Protocol 1: Synthesis of a Representative Phosphine-Imine Ligand

This protocol describes the synthesis of a Schiff base ligand from 3-(diphenylphosphino)benzaldehyde and aniline.

Materials:

  • 3-(Diphenylphosphino)benzaldehyde

  • Aniline

  • Anhydrous Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add 3-(diphenylphosphino)benzaldehyde (1.0 eq).

  • Dissolve the aldehyde in anhydrous ethanol.

  • Add aniline (1.05 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the purified phosphine-imine ligand under vacuum.

  • Characterize the product by ¹H NMR, ³¹P NMR, and mass spectrometry.

Protocol 2: General Procedure for Buchwald-Hartwig Amination using a Phosphine-Imine Ligand

This protocol outlines a general procedure for the cross-coupling of an aryl bromide with a primary amine using a synthesized phosphine-imine ligand.

Materials:

  • Aryl bromide (1.0 eq)

  • Primary amine (1.2 eq)

  • Synthesized Phosphine-Imine Ligand (e.g., 1.5-3.0 mol%)

  • Palladium(II) acetate (Pd(OAc)₂) (1.0-2.5 mol%) or another suitable palladium precursor

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Standard equipment for inert atmosphere techniques (Schlenk line or glovebox)

Procedure:

  • To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ and the phosphine-imine ligand.

  • Add anhydrous toluene and stir the mixture for 10-15 minutes at room temperature to allow for pre-formation of the active catalyst.

  • Add the aryl bromide, the primary amine, and sodium tert-butoxide to the reaction vessel.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.[6]

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Reaction Parameters for Optimization

ParameterRecommended RangeRationale & Field Insights
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂ is often a cost-effective choice, while Pd₂(dba)₃ is a Pd(0) source that may not require an in-situ reduction step.
Ligand Loading 1.5 - 5 mol%Higher ligand-to-metal ratios can stabilize the catalyst and prevent the formation of inactive palladium species.
Base NaOtBu, K₃PO₄, Cs₂CO₃NaOtBu is a strong, effective base for many couplings. Weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary for substrates with base-sensitive functional groups.[7]
Solvent Toluene, Dioxane, THFToluene is a common and effective solvent. Dioxane can also be a good choice, particularly for more polar substrates.
Temperature 80 - 120 °CThe optimal temperature will depend on the reactivity of the substrates. Start with a moderate temperature (e.g., 100 °C) and adjust as needed.

Troubleshooting and Self-Validating Systems

A robust protocol should be self-validating. If a reaction is not proceeding as expected, consider the following:

  • Low Conversion:

    • Catalyst Inactivity: Ensure all reagents and solvents are anhydrous and that the reaction is maintained under a strict inert atmosphere. Oxygen can deactivate the palladium catalyst.

    • Insufficient Base Strength: For less acidic amines, a stronger base may be required.

    • Ligand Decomposition: If the reaction temperature is too high, the ligand may decompose. Consider lowering the temperature and extending the reaction time.

  • Side Product Formation:

    • Hydrodehalogenation: This can occur if there is a source of protons in the reaction mixture. Ensure all reagents are dry.

    • Homocoupling of Aryl Halide: This may indicate that the oxidative addition is faster than the amine coordination and subsequent steps. Adjusting the ligand-to-metal ratio may mitigate this.

Conclusion: A Versatile Platform for C-N Bond Formation

The use of 3-(diphenylphosphino)benzaldehyde derivatives as precursors for phosphine-imine ligands represents a powerful and versatile strategy in the field of Buchwald-Hartwig amination. The modular nature of these ligands allows for rapid optimization of reaction conditions for a wide range of substrates, making them a valuable tool for researchers in drug discovery and process development. The protocols and insights provided in this application note serve as a comprehensive guide to harnessing the potential of this innovative ligand class for the efficient and reliable synthesis of arylamines.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Retrieved from [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand-Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917.
  • Yılmaz, M. K., & Keleş, M. (2018). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(1), 133-148. Retrieved from [Link]

  • Kumari, J. (2024). Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies, 12(1), 1-4. Retrieved from [Link]

Sources

Application Notes and Protocols: Synthesis of Phosphine-Imine Ligands from 3-(Diphenylphosphino)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of P,N Ligands

Phosphine-imine ligands, a class of P,N-heterodonor ligands, have garnered significant attention in the fields of coordination chemistry and homogeneous catalysis. The unique combination of a soft phosphorus donor and a hard nitrogen donor within a single molecular framework allows for fine-tuning of the electronic and steric properties of metal complexes.[1] This synergistic effect can lead to enhanced catalytic activity, selectivity, and stability in a variety of transformations, including cross-coupling reactions, polymerization, and asymmetric catalysis.[2][3]

3-(Diphenylphosphino)benzaldehyde serves as a versatile and strategic precursor for a library of phosphine-imine ligands. The aldehyde functionality provides a convenient handle for derivatization through Schiff base condensation with a wide array of primary amines. This modular approach allows researchers to systematically modify the steric and electronic environment around the imine nitrogen, thereby tailoring the ligand's properties for specific catalytic applications. This document provides a detailed guide to the synthesis, characterization, and handling of phosphine-imine ligands derived from 3-(diphenylphosphino)benzaldehyde.

Chemical Rationale and Mechanistic Overview

The synthesis of phosphine-imine ligands from 3-(diphenylphosphino)benzaldehyde is predicated on the classical Schiff base condensation reaction. This reaction involves the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of the aldehyde. The subsequent dehydration of the hemiaminal intermediate yields the corresponding imine.[4]

The reaction is typically reversible and often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.[5] To drive the equilibrium towards the product, the removal of water is crucial. This can be achieved through various techniques, including the use of a Dean-Stark apparatus, desiccants like anhydrous magnesium sulfate, or by conducting the reaction in a solvent that azeotropically removes water.

A critical consideration in the synthesis and handling of these ligands is the susceptibility of the phosphine moiety to oxidation. The phosphorus(III) center can be readily oxidized to a phosphine oxide (P=O) by atmospheric oxygen.[6] Therefore, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using degassed solvents.

Experimental Workflow and Logical Flow

The synthesis of a representative phosphine-imine ligand from 3-(diphenylphosphino)benzaldehyde and aniline is outlined below. This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, workup, and purification, followed by comprehensive characterization.

G cluster_prep Preparation and Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_characterization Characterization P1 Degas solvent (e.g., Toluene) P3 Charge reactor with 3-(diphenylphosphino)benzaldehyde and stir bar P1->P3 P2 Dry glassware under vacuum P2->P3 R1 Dissolve aldehyde in degassed toluene P3->R1 P4 Create inert atmosphere (N2 or Ar) P4->P3 R2 Add primary amine (e.g., aniline) via syringe R1->R2 R3 Add acid catalyst (e.g., p-TsOH) R2->R3 R4 Heat reaction to reflux with Dean-Stark trap R3->R4 R5 Monitor reaction by TLC or GC-MS R4->R5 W1 Cool reaction to room temperature R5->W1 W2 Remove solvent in vacuo W1->W2 W3 Redissolve crude product in minimal DCM W2->W3 W4 Purify by column chromatography or recrystallization W3->W4 W5 Collect and combine pure fractions W4->W5 C1 Dry purified product under vacuum W5->C1 C2 Obtain NMR spectra (1H, 13C, 31P) C1->C2 C3 Perform FT-IR spectroscopy C1->C3 C4 Conduct Mass Spectrometry (e.g., HRMS) C1->C4 C5 Determine melting point C1->C5

Figure 1: A comprehensive workflow for the synthesis of phosphine-imine ligands.

Detailed Experimental Protocol: Synthesis of N-(3-(diphenylphosphino)benzylidene)aniline

Materials:

Reagent/MaterialM.W. ( g/mol )Quantity (mmol)Mass/VolumeSupplierNotes
3-(Diphenylphosphino)benzaldehyde290.305.01.45 gCommercialStore under inert atmosphere.
Aniline93.135.5 (1.1 eq)0.51 mLCommercialFreshly distilled before use.
p-Toluenesulfonic acid monohydrate190.220.05 (1 mol%)9.5 mgCommercialCatalytic amount.
Toluene--50 mLCommercialAnhydrous, degassed.
Dichloromethane (DCM)--For chromatographyCommercialHPLC grade.
Hexane--For chromatographyCommercialHPLC grade.
Anhydrous Magnesium Sulfate120.37-~2 gCommercialFor drying.

Equipment:

  • 100 mL three-neck round-bottom flask

  • Dean-Stark apparatus and condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Schlenk line or nitrogen/argon manifold

  • Syringes and needles

  • Standard laboratory glassware

  • Rotary evaporator

  • Column chromatography setup

  • TLC plates (silica gel 60 F254)

Procedure:

  • Inert Atmosphere Preparation: Assemble the reaction glassware (100 mL three-neck flask, Dean-Stark trap, condenser) and flame-dry under vacuum. Allow to cool to room temperature under a positive pressure of nitrogen or argon.

  • Reagent Addition: To the reaction flask, add 3-(diphenylphosphino)benzaldehyde (1.45 g, 5.0 mmol) and a magnetic stir bar.

  • Solvent and Amine Addition: Add 50 mL of anhydrous, degassed toluene to the flask to dissolve the aldehyde. Through a septum, add freshly distilled aniline (0.51 mL, 5.5 mmol) via syringe.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (9.5 mg, 0.05 mmol).

  • Reaction: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until the theoretical amount of water (~0.09 mL) has been collected, and TLC analysis indicates the complete consumption of the starting aldehyde (typically 4-6 hours).

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) with a hexane/ethyl acetate (e.g., 9:1) mobile phase. Visualize the spots under UV light. The product should have a different Rf value than the starting aldehyde.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Remove the solvent using a rotary evaporator.

  • Purification:

    • Recrystallization (preferred for crystalline products): Dissolve the crude solid in a minimal amount of hot ethanol or isopropanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[5]

    • Column Chromatography (for oils or impure solids): Dissolve the crude product in a minimal amount of dichloromethane. Load the solution onto a silica gel column packed with hexane. Elute with a gradient of hexane and ethyl acetate to separate the product from any remaining starting materials and impurities.

  • Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent in vacuo to yield the purified phosphine-imine ligand as a solid or oil. Dry the final product under high vacuum for several hours to remove any residual solvent.

Characterization

The identity and purity of the synthesized phosphine-imine ligand should be confirmed by a combination of spectroscopic techniques:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the diphenylphosphino and aniline groups, as well as a singlet for the imine proton (-CH=N-) typically in the range of 8.0-8.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show the imine carbon signal around 160-165 ppm, in addition to the aromatic carbon signals.

  • ³¹P NMR: The phosphorus-31 NMR spectrum is crucial for confirming the presence of the phosphine moiety and its oxidation state. A single peak in the range of -5 to -20 ppm (relative to 85% H₃PO₄) is indicative of the desired phosphine. The absence of a signal around 20-40 ppm confirms the lack of significant phosphine oxide formation.

  • FT-IR Spectroscopy: The infrared spectrum will show a characteristic C=N stretching vibration in the region of 1620-1650 cm⁻¹. The disappearance of the C=O stretch from the starting aldehyde (around 1700 cm⁻¹) is also a key indicator of a complete reaction.[7]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized ligand.

Safety and Handling Precautions

  • Phosphine Oxidation: As phosphines are susceptible to air oxidation, it is imperative to handle 3-(diphenylphosphino)benzaldehyde and the resulting ligand under an inert atmosphere.[6] Use Schlenk techniques and degassed solvents.

  • Reagent Toxicity: Aniline and its derivatives are toxic and can be absorbed through the skin. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvent Hazards: Toluene, dichloromethane, and hexane are flammable and/or toxic. Handle these solvents in a fume hood and away from ignition sources.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient heating, inactive catalyst, wet solvent.Ensure the reaction is at a vigorous reflux. Add a fresh portion of catalyst. Use freshly dried and degassed solvent.
Low Yield Product loss during workup or purification.Optimize recrystallization solvent system. Use care during column chromatography to avoid broad fractions.
Phosphine Oxidation Exposure to air.Improve inert atmosphere techniques. Ensure all solvents are thoroughly degassed.
Hydrolysis of Imine Presence of water during workup or storage.Ensure all workup steps are performed under anhydrous conditions. Store the final product under an inert atmosphere.

Conclusion

The synthesis of phosphine-imine ligands via Schiff base condensation of 3-(diphenylphosphino)benzaldehyde with primary amines is a robust and modular method for accessing a diverse range of P,N-ligands. Careful attention to inert atmosphere techniques is crucial to prevent the oxidation of the phosphine moiety. The protocols and guidelines presented herein provide a comprehensive framework for researchers to successfully synthesize, purify, and characterize these valuable ligands for applications in catalysis and materials science.

References

  • Gimeno, M. C. (2011).
  • Valentin, E., & Gemoets, H. (2017). Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry, 13, 1929–1984. [Link]

  • LibreTexts. (2023). Phosphines. Chemistry LibreTexts. [Link]

  • Kim, S., et al. (2012). Synthesis of New Phosphine Imine Ligands and Their Effects on the Thermal Stability of Late-Transition-Metal Olefin Polymerization Catalysts. Organometallics, 31(24), 8501–8512. [Link]

  • Kwong, F. Y., et al. (2015). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 92, 195. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imines. [Link]

  • Guiry, P. J., & Müller-Bunz, H. (2014). P,N ligands in asymmetric catalysis. Chemical Society Reviews, 43(3), 1007–1020. [Link]

  • Karsch, H. H. (2022). Tertiary phosphines: preparation. Royal Society of Chemistry. [Link]

  • Asymmetric Catalysis Abstracts. (n.d.). The Synthesis and Application of P,N Ligands in Asymmetric Catalysis. [Link]

  • Kessels, R. (2017). Answer to "Synthesis of Benzaldehyde and Aniline Schiff Bases". Chemistry Stack Exchange. [Link]

  • Smolensky, N. T. (2021). Synthesis and Characterization of Novel Iminophosphineplatinum(II) Complexes Containing Aliphatic Groups. Mount Allison University. [Link]

  • Kazmi, S. A. R., et al. (2025). Synthesis and Characterization of Imine Derived from O-Amino Benzoic Acid and Its Metal Complexation. Scholars Journal of Engineering and Technology. [Link]

  • ResearchGate. (n.d.). Preparation of imino-phosphine palladium(II) complexes I–IV. [Link]

  • Yilmaz, Z. N., & Dede, B. (2021). Synthesis, characterization of a novel molecule containing imine group, investigation of its quantum chemical, molecular docking and ADME properties. figshare. [Link]

  • Heraeus Precious Metals. (n.d.). Palladium-Phosphine Catalysts. [Link]

  • Kaur, N., & Kishore, D. (2014). Schiff Bases: A Plethora of Versatile Moieties. International Journal of Research in Pharmacy and Science.
  • AIM: TO CARRY OUT THE SYNTHESIS OF “SCHIFF-BASE” BY COMBINING ANILINE AND BENZALDEHYDE. (n.d.). An experimental handbook for pharmaceutical organic chemistry-i. [Link]

  • Bosica, G., et al. (2022). Facile imine synthesis under green conditions using Amberlyst® 15. PeerJ Organic Chemistry, 1, e7. [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis and antioxidant, antimicrobial, and anti-inflammatory activities of a novel Schiff base derived from vanillin and l-tryptophan.

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Application Notes & Protocols: A Guide to the Synthesis and Application of Hemilabile Ligands from 3-(Diphenylphosphino)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: The Strategic Advantage of Hemilability

In the realm of coordination chemistry and catalysis, the design of ligands that can actively participate in a reaction mechanism is a paramount objective. Hemilabile ligands, characterized by their hybrid nature of having both a strong ("hinge") and a weak ("latching") donor group, offer a sophisticated solution to this challenge.[1][2] The defining feature of these ligands is the reversible dissociation of the weak donor, which opens up a coordination site on the metal center for substrate binding and activation, a critical step in many catalytic cycles.[3][4] This dynamic behavior allows for a fine-tuning of the catalyst's reactivity and stability.[4]

3-(Diphenylphosphino)benzaldehyde is a particularly versatile precursor for a class of hemilabile ligands. The "soft" phosphine group provides a strong, covalent bond to the metal center, serving as the anchor. The aldehyde functionality, on the other hand, is a gateway to a diverse array of "hard" donor groups through straightforward condensation reactions, most notably with primary amines to form Schiff base ligands.[3][5] This modularity allows researchers to systematically tune the steric and electronic properties of the ligand and, by extension, the catalytic activity of the resulting metal complex.

This guide provides a comprehensive overview of the synthesis, characterization, and application of hemilabile ligands derived from 3-(diphenylphosphino)benzaldehyde, with a focus on the creation of P,N-type Schiff base ligands.

II. The Precursor: 3-(Diphenylphosphino)benzaldehyde

Before delving into the synthesis of hemilabile ligands, it is essential to understand the properties of the starting material, 3-(diphenylphosphino)benzaldehyde.

PropertyValue
Molecular Formula C₁₉H₁₅OP
Molecular Weight 290.3 g/mol
CAS Number 50777-69-0
Appearance Off-white to yellow solid

Data sourced from PubChem CID 12090660.[6]

The phosphine moiety is susceptible to oxidation, so it is crucial to handle this compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during reactions and for long-term storage.

III. Synthetic Protocol: From Aldehyde to Hemilabile Schiff Base Ligand

The most common and efficient method for converting 3-(diphenylphosphino)benzaldehyde into a hemilabile ligand is through a condensation reaction with a primary amine to form an imine, also known as a Schiff base.[3][7] This reaction is typically straightforward and can be adapted for a wide range of amines to generate a library of ligands with varying properties.

A. General Reaction Scheme

Schiff_Base_Formation cluster_products Products reactant1 3-(Diphenylphosphino)benzaldehyde product Hemilabile P,N-Ligand reactant1->product + reactant2 Primary Amine (R-NH2) reactant2->product + water - H2O

Caption: General Schiff base condensation reaction.

B. Detailed Experimental Protocol

This protocol provides a general procedure for the synthesis of a P,N-hemilabile ligand. The specific amine used will determine the final properties of the ligand.

Materials:

  • 3-(Diphenylphosphino)benzaldehyde

  • Primary amine of choice (e.g., aniline, benzylamine, chiral amines)

  • Anhydrous ethanol or toluene

  • Molecular sieves (3Å or 4Å), activated

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere setup (e.g., Schlenk line with nitrogen or argon)

  • Magnetic stirrer and heat source

Procedure:

  • Preparation: Under an inert atmosphere, add 3-(diphenylphosphino)benzaldehyde (1.0 eq) and a magnetic stir bar to a dry round-bottom flask.

  • Dissolution: Add anhydrous ethanol or toluene to dissolve the starting material. The choice of solvent may depend on the solubility of the amine and the desired reaction temperature.

  • Addition of Amine: Add the primary amine (1.0-1.1 eq) to the solution. A slight excess of the amine can help drive the reaction to completion.

  • Dehydration: Add activated molecular sieves to the reaction mixture to sequester the water produced during the condensation. This is crucial for shifting the equilibrium towards the product.

  • Reaction: Heat the mixture to reflux and stir for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by observing the disappearance of the aldehyde peak using FT-IR spectroscopy.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the molecular sieves.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, hexanes/ethyl acetate) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The phosphine group is prone to oxidation to the corresponding phosphine oxide, which would render the ligand ineffective.

  • Anhydrous Solvents and Molecular Sieves: The Schiff base formation is a reversible condensation reaction that produces water. Removing water is essential to drive the reaction to completion according to Le Chatelier's principle.

  • Reflux: Heating the reaction provides the necessary activation energy for the condensation to occur at a reasonable rate.

IV. Characterization of the Hemilabile Ligand

Proper characterization is essential to confirm the identity and purity of the newly synthesized ligand.

TechniquePurposeExpected Observations
¹H NMR Structural elucidationDisappearance of the aldehyde proton signal (~10 ppm). Appearance of the imine proton signal (8-9 ppm).
¹³C NMR Structural confirmationDisappearance of the aldehyde carbon signal (~190 ppm). Appearance of the imine carbon signal (160-170 ppm).
³¹P NMR Confirmation of phosphine integrityA single peak in the typical range for triarylphosphines. A shift in this peak upon coordination to a metal.
FT-IR Functional group analysisDisappearance of the C=O stretch of the aldehyde (~1700 cm⁻¹). Appearance of the C=N stretch of the imine (~1620-1650 cm⁻¹).
Mass Spectrometry Molecular weight determinationObservation of the molecular ion peak corresponding to the expected mass of the ligand.

V. Coordination Chemistry and Applications in Catalysis

The true utility of these hemilabile ligands is realized upon their coordination to a transition metal center. The phosphine provides a stable anchor, while the imine nitrogen can reversibly bind, opening a coordination site for catalysis.

A. Coordination Modes

Coordination_Modes cluster_chelated Chelated State (Catalyst Resting State) cluster_dissociated Dissociated State (Catalyst Active State) M M P P M->P N N M->N M_diss M P_diss P M_diss->P_diss Substrate Substrate M_diss->Substrate binds N_diss N Chelated Chelated Dissociated Dissociated

Caption: Hemilabile coordination equilibrium.

The resulting metal complexes, often with late transition metals like palladium, rhodium, iridium, or ruthenium, are effective catalysts for a variety of organic transformations.[3][8]

B. Example Application: Palladium-Catalyzed Cross-Coupling

Phosphine ligands are cornerstones in palladium-catalyzed cross-coupling reactions.[9] Hemilabile P,N-ligands derived from 3-(diphenylphosphino)benzaldehyde can be particularly effective.

Workflow for a Suzuki-Miyaura Cross-Coupling Reaction:

Suzuki_Workflow start Start setup Assemble Reaction Under Inert Atmosphere: - Pd Precursor (e.g., Pd(OAc)2) - Hemilabile Ligand - Aryl Halide - Boronic Acid - Base (e.g., K2CO3) - Solvent (e.g., Toluene/H2O) start->setup reaction Heat and Stir (e.g., 80-110 °C, 2-24 h) setup->reaction workup Aqueous Work-up - Quench with water - Extract with organic solvent - Dry organic layer reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Isolated Product purification->product

Caption: Catalytic workflow for Suzuki-Miyaura coupling.

The hemilabile nature of the ligand is proposed to facilitate the reductive elimination step, which is often rate-limiting, by opening up a coordination site to allow the two coupling partners to come into proximity.

VI. Conclusion

3-(Diphenylphosphino)benzaldehyde is a powerful and versatile building block for the synthesis of hemilabile ligands. The straightforward Schiff base condensation allows for the creation of a diverse library of P,N-ligands with tunable properties. These ligands, in turn, can be used to generate highly effective transition metal catalysts for a wide range of organic transformations. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the rich chemistry and catalytic potential of this ligand class.

VII. References

  • Garralda, M. A. (2005). o-(Diphenylphosphino)benzaldehyde: a versatile ligand and a useful hemilabile ligand precursor. Comptes Rendus Chimie, 8(8), 1413-1420.

  • Slone, C. S., Weinberger, D. A., & Mirkin, C. A. (1999). The transition metal coordination chemistry of hemilabile ligands. Progress in Inorganic Chemistry, 48, 233–350.

  • PubChem. (n.d.). 3-(Diphenylphosphino)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Jeffrey, J. C., & Rauchfuss, T. B. (1979). Hemilabile ligands. Inorganic Chemistry, 18(10), 2658–2666.

  • Baweja, S., Gabler, T., Lönnecke, P., & Hey-Hawkins, E. (2023). Metal phosphine aldehyde complexes and their application in Cu-free Sonogashira and Suzuki–Miyaura cross-coupling reactions. Dalton Transactions, 52(18), 6045-6054.

  • Drover, M. W., & Love, J. A. (2021). Structurally-Responsive Ligands for High-Performance Catalysts. ACS Catalysis, 11(9), 5346–5359.

  • Tariq, M., et al. (2020). Synthesis, Characterization and Biological Evaluation of New Schiff Base Ligand derived from 3-hydroxy-benzaldehyde and p-toluidine and its Divalent Metal Ions. Revista de Chimie, 71(4), 47-58.

  • Braunstein, P., & Naud, F. (2001). Hemilability of hybrid ligands and the coordination chemistry of oxazoline-based systems. Angewandte Chemie International Edition, 40(4), 680-699.

  • Sigma-Aldrich. (n.d.). Application Guide – Phosphine Ligands.

  • Hoque, F., et al. (2025). Synthesis, characterization and complexation of Schiff base ligand p-anisalcefuroxime with Cu2+ and Fe2+ ions; antimicrobial and docking analysis with PBP2xto study pharmacokinetic parameters. Mediterranean Journal of Pharmacy and Pharmaceutical Sciences, 5(1), 48-64.

Sources

The Versatile Role of 3-(Diphenylphosphino)benzaldehyde in Organometallic Synthesis: A Guide to Ligand Design and Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of organometallic chemistry and catalysis, the design of sophisticated ligands is paramount to unlocking novel reactivity and enhancing the efficiency of synthetic transformations. Among the vast arsenal of ligand scaffolds, those incorporating both a soft phosphine donor and a functional handle for further modification hold a special place. This technical guide delves into the multifaceted applications of 3-(diphenylphosphino)benzaldehyde, a valuable building block for the synthesis of innovative organometallic complexes and catalysts.

While its ortho-isomer, 2-(diphenylphosphino)benzaldehyde, has been more extensively studied, the meta-substituted analogue offers unique electronic and steric properties that can be strategically exploited in catalyst design. This guide will provide a comprehensive overview of its coordination chemistry, its utility as a precursor to versatile iminophosphine ligands, and detailed protocols for its application in key catalytic reactions, including Suzuki-Miyaura cross-coupling and hydroformylation.

The Foundation: Understanding the Properties of 3-(Diphenylphosphino)benzaldehyde

3-(Diphenylphosphino)benzaldehyde is a bifunctional molecule featuring a trivalent phosphorus atom and an aldehyde group. This unique combination allows it to act as a versatile synthon in organometallic synthesis.

  • Phosphine Moiety: The diphenylphosphino group serves as a classic "soft" donor, readily coordinating to a wide range of transition metals. The electronic and steric properties of the phosphine can be fine-tuned by the substituents on the phosphorus atom, influencing the stability and reactivity of the resulting metal complex.

  • Aldehyde Functionality: The aldehyde group provides a reactive site for the construction of more complex ligand architectures. Its condensation with primary amines is a straightforward and high-yielding route to iminophosphine (P,N) ligands, which are of significant interest due to their hemilabile nature.

Table 1: Physicochemical Properties of 3-(Diphenylphosphino)benzaldehyde

PropertyValue
Molecular Formula C₁₉H₁₅OP
Molecular Weight 290.30 g/mol
Appearance Off-white to yellow solid
CAS Number 50777-69-0

A Gateway to Versatility: Synthesis of Iminophosphine Ligands

The most prominent application of 3-(diphenylphosphino)benzaldehyde is its use as a precursor for the synthesis of iminophosphine ligands. The condensation reaction with primary amines is a robust and modular method to introduce a nitrogen donor atom, creating bidentate P,N-ligands. The steric and electronic properties of the resulting ligand can be easily tailored by varying the substituent on the primary amine.

Ligand_Synthesis 3-(Diphenylphosphino)benzaldehyde 3-(Diphenylphosphino)benzaldehyde Iminophosphine_Ligand 3-((R-imino)methyl)phenyl)diphenylphosphine 3-(Diphenylphosphino)benzaldehyde->Iminophosphine_Ligand Condensation Primary_Amine R-NH₂ Primary_Amine->Iminophosphine_Ligand H2O H2O Iminophosphine_Ligand->H2O - H₂O

Caption: General scheme for the synthesis of iminophosphine ligands.

Protocol 1: General Procedure for the Synthesis of Iminophosphine Ligands

This protocol describes a general method for the synthesis of iminophosphine ligands via the condensation of 3-(diphenylphosphino)benzaldehyde with a primary amine. This procedure is adapted from the synthesis of related iminophosphine ligands.[1]

Materials:

  • 3-(Diphenylphosphino)benzaldehyde (1.0 equiv)

  • Primary amine (e.g., aniline, benzylamine, etc.) (1.0-1.2 equiv)

  • Anhydrous ethanol or methanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 3-(diphenylphosphino)benzaldehyde and the chosen primary amine.

  • Add anhydrous ethanol or methanol as a solvent. The concentration is typically in the range of 0.1-0.5 M.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography on silica gel.

Self-Validation: The successful formation of the imine bond can be confirmed by FT-IR spectroscopy (disappearance of the aldehyde C=O stretch and appearance of the C=N imine stretch) and ¹H NMR spectroscopy (appearance of a new singlet for the imine proton).

Coordination Chemistry: Crafting Organometallic Complexes

The iminophosphine ligands derived from 3-(diphenylphosphino)benzaldehyde are excellent building blocks for a variety of organometallic complexes. The "soft" phosphorus and "hard" nitrogen donor atoms allow for the formation of stable chelate rings with various transition metals, including palladium, platinum, rhodium, and iridium. The resulting complexes can exhibit different coordination geometries depending on the metal center, its oxidation state, and the other ligands present.

Coordination_Complex Iminophosphine_Ligand P,N-Ligand Chelate_Complex [M(P,N)Cl₂] Iminophosphine_Ligand->Chelate_Complex Coordination Metal_Precursor [M]Cl₂ Metal_Precursor->Chelate_Complex Byproduct 2 Cl⁻ Chelate_Complex->Byproduct

Caption: Formation of a metal-chelate complex.

Protocol 2: Synthesis of a Palladium(II) Iminophosphine Complex

This protocol outlines the synthesis of a representative palladium(II) complex with an iminophosphine ligand, which can serve as a precatalyst in cross-coupling reactions. This procedure is based on the synthesis of similar palladium(II) 3-iminophosphine complexes.[2]

Materials:

  • Iminophosphine ligand (from Protocol 1) (1.0 equiv)

  • Bis(acetonitrile)palladium(II) chloride ([PdCl₂(MeCN)₂]) or Palladium(II) chloride (PdCl₂) (1.0 equiv)

  • Anhydrous dichloromethane (DCM) or toluene

  • Schlenk flask and inert atmosphere line

  • Magnetic stirrer

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the iminophosphine ligand in anhydrous DCM or toluene.

  • In a separate flask, dissolve the palladium precursor in the same solvent.

  • Slowly add the palladium solution to the ligand solution at room temperature with vigorous stirring.

  • A color change and/or the formation of a precipitate is often observed.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • If a precipitate forms, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization.

Self-Validation: The formation of the complex can be confirmed by ³¹P NMR spectroscopy, where a downfield shift of the phosphorus signal upon coordination to the metal is expected. Elemental analysis and X-ray crystallography can provide definitive structural proof.

Catalytic Frontiers: Applications in Cross-Coupling and Hydroformylation

The true power of 3-(diphenylphosphino)benzaldehyde-derived ligands lies in their application in homogeneous catalysis. The ability to tune the steric and electronic environment around the metal center allows for the optimization of catalyst performance in various transformations.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. Palladium complexes bearing phosphine ligands are among the most effective catalysts for this transformation. The hemilabile nature of the iminophosphine ligands derived from 3-(diphenylphosphino)benzaldehyde can be advantageous. The dissociation of the nitrogen donor can create a vacant coordination site on the palladium center, which is often a key step in the catalytic cycle, facilitating oxidative addition and transmetalation.[3]

Suzuki_Miyaura_Cycle Pd0L [Pd⁰(P,N)] OxAdd [PdII(P,N)(Ar)X] Pd0L->OxAdd Oxidative Addition (Ar-X) Transmetal [PdII(P,N)(Ar)(R)] OxAdd->Transmetal Transmetalation (R-B(OR)₂) RedElim Ar-R Transmetal->RedElim Reductive Elimination RedElim->Pd0L

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling

This is a general starting protocol for a Suzuki-Miyaura cross-coupling reaction using a palladium/iminophosphine catalyst. Optimization of reaction conditions (catalyst loading, base, solvent, temperature) is often necessary for specific substrates.

Materials:

  • Aryl halide (e.g., aryl bromide) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., from Protocol 2) (0.1-2 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Solvent (e.g., toluene, dioxane, DMF)

  • Schlenk tube or reaction vial with a screw cap

  • Magnetic stirrer and heating block

  • Inert atmosphere

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the aryl halide, arylboronic acid, base, and the palladium precatalyst.

  • Add the solvent and seal the tube.

  • Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) for the specified time (typically 4-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 2: Representative Results for Suzuki-Miyaura Coupling (Note: This is a representative table; actual results will vary based on the specific ligand, substrates, and reaction conditions.)

EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Yield (%)
14-BromoanisolePhenylboronic acid1K₂CO₃Toluene100>95
21-Bromo-4-chlorobenzene4-Methylphenylboronic acid0.5Cs₂CO₃Dioxane11092
32-Bromopyridine3-Methoxyphenylboronic acid2K₃PO₄DMF12088
Hydroformylation

Hydroformylation, or the oxo process, is a large-scale industrial process for the production of aldehydes from alkenes and syngas (a mixture of CO and H₂).[4] Rhodium complexes with phosphine ligands are highly active and selective catalysts for this transformation. The electronic properties of the phosphine ligand play a crucial role in determining the regioselectivity (linear vs. branched aldehyde) of the reaction. The meta-position of the phosphine group in ligands derived from 3-(diphenylphosphino)benzaldehyde can influence the electronic density at the rhodium center differently than ortho- or para-substituted analogues, potentially leading to altered selectivity profiles.

Hydroformylation_Cycle RhH [HRh(CO)₂(P,N)] Alkene_Complex [HRh(alkene)(CO)₂(P,N)] RhH->Alkene_Complex Alkene Coordination Alkyl_Complex [R-Rh(CO)₂(P,N)] Alkene_Complex->Alkyl_Complex Migratory Insertion Acyl_Complex [(RCO)Rh(CO)₂(P,N)] Alkyl_Complex->Acyl_Complex CO Insertion Aldehyde RCHO Acyl_Complex->Aldehyde Oxidative Addition (H₂) Aldehyde->RhH Reductive Elimination

Caption: Simplified catalytic cycle for rhodium-catalyzed hydroformylation.

Protocol 4: General Procedure for Hydroformylation

This protocol provides a general starting point for a hydroformylation reaction using a rhodium/iminophosphine catalyst. This reaction must be carried out in a high-pressure reactor.

Materials:

  • Alkene (1.0 equiv)

  • Rhodium precursor (e.g., [Rh(acac)(CO)₂], [Rh(cod)₂]BF₄) (0.01-1 mol%)

  • Iminophosphine ligand (from Protocol 1) (1-10 equiv relative to Rh)

  • Solvent (e.g., toluene, THF)

  • Syngas (CO/H₂, typically 1:1)

  • High-pressure autoclave equipped with a magnetic stirrer and gas inlet

Procedure:

  • In a glovebox, charge the autoclave with the rhodium precursor, the iminophosphine ligand, and the solvent.

  • Stir the mixture for a short period to allow for complex formation.

  • Add the alkene substrate.

  • Seal the autoclave and remove it from the glovebox.

  • Pressurize the autoclave with syngas to the desired pressure (e.g., 10-50 bar).

  • Heat the reaction to the desired temperature (e.g., 60-120 °C) and stir.

  • Monitor the reaction progress by GC analysis of aliquots taken at regular intervals.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.

  • The product mixture can be analyzed by GC to determine conversion and regioselectivity. The aldehyde products can be purified by distillation or chromatography.

Table 3: Key Parameters in Hydroformylation (Note: This is a representative table; actual results will vary based on the specific ligand, substrate, and reaction conditions.)

ParameterInfluenceDesired Outcome
Ligand/Metal Ratio Affects catalyst stability and activityTypically >2 to prevent catalyst decomposition
Temperature Influences reaction rate and selectivityOptimized for each substrate
Pressure Affects reaction rate and catalyst stabilityHigher pressure generally increases rate
Solvent Can influence selectivity and catalyst solubilityChosen based on substrate and catalyst

Conclusion and Future Outlook

3-(Diphenylphosphino)benzaldehyde stands as a valuable and versatile building block in the realm of organometallic synthesis and catalysis. Its straightforward conversion into a wide array of iminophosphine ligands provides a powerful platform for the rational design of catalysts with tailored properties. The application of these ligands and their corresponding metal complexes in fundamental organic transformations such as Suzuki-Miyaura cross-coupling and hydroformylation highlights their potential to address ongoing challenges in synthetic chemistry.

Future research in this area will likely focus on the development of chiral iminophosphine ligands derived from 3-(diphenylphosphino)benzaldehyde for asymmetric catalysis. Furthermore, the immobilization of these catalysts on solid supports could pave the way for more sustainable and recyclable catalytic systems. The continued exploration of the coordination chemistry and catalytic activity of complexes derived from this underexplored ligand is sure to unveil new and exciting opportunities in the field.

References

  • Dutta, J., & Bhattacharya, S. (2013). Mixed-ligand benzaldehyde thiosemicarbazone complexes of palladium containing triphenylphosphine as ancillary ligand : Synthesis, structure and catalytic application in C-N coupling reactions. Journal of the Indian Chemical Society, 90(11), 2097-2104.
  • Wikipedia. (2024). Metal-organic framework. In Wikipedia. Retrieved January 26, 2026, from [Link]

  • Al-Jibori, S. A., Al-Janabi, A. S. M., & Al-Obaidi, J. R. (2015). Synthesis and reactivity of bis(diphenylphosphino)amine ligands and their application in Suzuki cross-coupling reactions. ResearchGate. [Link]

  • Shaffer, A. R., & Schmidt, J. A. R. (2009). Reactivity of (3-Iminophosphine)palladium(II) Complexes: Evidence of Hemilability. Organometallics, 28(8), 2494–2504.
  • Beller, M., & Gunanathan, C. (Eds.). (2018).
  • Ye, Z., et al. (2024). Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. ChemistryOpen.
  • Carregal-Romero, S., et al. (2016). Activity of different catalysts in Suzuki–Miyaura coupling. RSC Advances, 6(9), 7573-7581.
  • Casey, C. P., & Leadbeater, N. E. (2007). Rhodium catalyzed hydroformylation of olefins. ResearchGate. [Link]

  • Nova, A., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry, 695(23), 2568-2577.
  • Gasperini, D., & Liron, F. (2021). Heterogeneous metal-organic framework catalysts for suzuki- miyaura cross coupling in the pharma industry. CHIMIA International Journal for Chemistry, 75(4), 276-281.
  • International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands.
  • Neumann, H., & Beller, M. (2019). Current State of the Art of the Solid Rh-Based Catalyzed Hydroformylation of Short-Chain Olefins.
  • Ríos-Lombardía, N., et al. (2017).
  • Marion, N., & Nolan, S. P. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1440-1449.
  • Wehbe, M., et al. (2017). Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. Dalton Transactions, 46(36), 12096-12107.
  • Gessner Group. (n.d.). Phosphine ligands and catalysis. University of Würzburg. Retrieved January 26, 2026, from [Link]

  • Gök, E., et al. (2021). The palladium-based complexes bearing 1,3-dibenzylbenzimidazolium with morpholine, triphenylphosphine, and pyridine derivate ligands: synthesis, characterization, structure and enzyme inhibitions. Journal of biomolecular structure & dynamics, 39(14), 5173-5185.
  • van Leeuwen, P. W. N. M., & Claver, C. (Eds.). (2000).
  • MDPI. (2021). Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI.
  • van Leeuwen, P. W. N. M., & Claver, C. (Eds.). (2000). Rhodium Catalyzed Hydroformylation. ResearchGate. [Link]

  • Ruhr-Universität Bochum. (2021). Mechanistic investigations. Ruhr-Universität Bochum. Retrieved January 26, 2026, from [Link]

  • Rizzato, S., et al. (2022). Rational Design of Palladium(II) Indenyl and Allyl Complexes Bearing Phosphine and Isocyanide Ancillary Ligands with Promising Antitumor Activity. Molecules, 27(19), 6524.
  • Shaffer, A. R., & Schmidt, J. A. R. (2009). Reactivity of (3-Iminophosphine)palladium(II) Complexes: Evidence of Hemilability. Organometallics, 28(8), 2494–2504.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Catalyst Loading with 3-(Diphenylphosphino)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing catalyst loading in reactions utilizing the 3-(diphenylphosphino)benzaldehyde ligand. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of employing this versatile phosphine ligand in catalytic processes, particularly palladium-catalyzed cross-coupling reactions. Here, we synthesize technical accuracy with field-proven insights to help you troubleshoot common issues and refine your experimental protocols for optimal performance.

Frequently Asked Questions (FAQs)

Q1: What is 3-(diphenylphosphino)benzaldehyde and why is it used as a ligand in catalysis?

A1: 3-(Diphenylphosphino)benzaldehyde is a monofunctionalized phosphine ligand that incorporates both a phosphorus donor atom and a benzaldehyde functional group. The phosphorus atom, with its lone pair of electrons, coordinates to a transition metal center (commonly palladium), influencing its electronic and steric properties. This coordination is crucial for the catalytic cycle of many cross-coupling reactions.[1] The aldehyde group, while not directly involved in the primary catalytic cycle, can have a positive effect on catalytic activity and provides a functional handle for further chemical modifications or immobilization.[2]

Q2: In which types of reactions is this ligand typically employed?

A2: This ligand is frequently used in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions.[2] These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds.

Q3: What are the key parameters to consider when optimizing catalyst loading with this ligand?

A3: Optimizing catalyst loading is a multi-faceted process. Key parameters include:

  • Palladium Precursor: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed complex) can significantly impact catalyst activation and performance.[3]

  • Ligand-to-Metal Ratio: The stoichiometry between the 3-(diphenylphosphino)benzaldehyde ligand and the palladium precursor is critical. An excess of the ligand can stabilize the catalytic species but may also inhibit the reaction by occupying coordination sites.

  • Solvent: The choice of solvent affects the solubility of reactants, catalyst, and base, which in turn influences reaction rates and yields.

  • Base: The type and strength of the base are crucial, particularly in reactions like the Suzuki-Miyaura coupling, as it participates in the transmetalation step.

  • Temperature: Reaction temperature influences the rates of the individual steps in the catalytic cycle.

  • Reaction Time: Monitoring the reaction progress over time is essential to determine the optimal reaction duration and to avoid potential product degradation.

Q4: What are the potential coordination modes of 3-(diphenylphosphino)benzaldehyde with a metal center?

A4: 3-(Diphenylphosphino)benzaldehyde can exhibit several coordination modes. The most common is P-monodentate coordination, where only the phosphorus atom binds to the metal.[4] However, depending on the metal and reaction conditions, it can also act as a P,O-bidentate ligand, with the oxygen of the aldehyde group coordinating to the metal center.[4] It is also important to be aware of the potential for oxidative addition of the aldehyde C-H bond to the metal center, which can lead to the formation of inactive catalyst species.[4]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: I am observing very low conversion of my starting materials. What are the likely causes and how can I troubleshoot this?

A: Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

Potential Cause Explanation & Causality Recommended Action
Inefficient Catalyst Activation The active Pd(0) species may not be forming efficiently from the Pd(II) precursor. The choice of palladium source and the presence of impurities can hinder this reduction step.[3]1. Switch Palladium Source: If using Pd(OAc)₂, consider a more easily reducible source like Pd₂(dba)₃. Alternatively, use a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ as a benchmark.[5] 2. Pre-activation: Consider a pre-activation step where the palladium precursor and ligand are stirred together in the solvent for a short period before adding the other reagents.
Inappropriate Ligand-to-Metal Ratio An insufficient amount of ligand can lead to the formation of unstable, inactive palladium species (e.g., palladium black). Conversely, a large excess of the ligand can lead to the formation of coordinatively saturated metal centers that are catalytically inactive.1. Screen L:Pd Ratios: Systematically screen ligand-to-palladium ratios (e.g., 1:1, 1.5:1, 2:1, 4:1) to find the optimal balance for catalyst stability and activity.
Poor Solubility of Reaction Components If the base, boronic acid (in Suzuki coupling), or the catalyst itself has poor solubility in the chosen solvent, the reaction will be slow or may not proceed at all.1. Solvent Screening: Test a range of solvents with different polarities (e.g., toluene, dioxane, THF, DMF). A solvent mixture, such as toluene/water for Suzuki-Miyaura reactions, can be beneficial.[6] 2. Base Selection: For inorganic bases, consider their solubility. For instance, Cs₂CO₃ is more soluble in many organic solvents than K₂CO₃ or K₃PO₄.[3]
Presence of Oxygen Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to catalyst deactivation.1. Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method. 2. Inert Atmosphere: Ensure the reaction is set up and run under a positive pressure of an inert gas.

Workflow for Troubleshooting Low Yield

Caption: A systematic workflow for troubleshooting low reaction yields.

Issue 2: Catalyst Decomposition (Formation of Palladium Black)

Q: I am observing the formation of a black precipitate (palladium black) in my reaction mixture. What does this indicate and how can I prevent it?

A: The formation of palladium black is a clear sign of catalyst decomposition. This occurs when the active Pd(0) species, which is typically stabilized by the phosphine ligand, agglomerates into inactive metallic palladium.

Potential Causes & Solutions:

Potential Cause Explanation & Causality Recommended Action
Insufficient Ligand Concentration A low ligand-to-palladium ratio can lead to the formation of coordinatively unsaturated palladium species that are prone to aggregation.1. Increase Ligand Loading: Gradually increase the equivalents of 3-(diphenylphosphino)benzaldehyde relative to the palladium precursor.
High Reaction Temperature Elevated temperatures can accelerate the rate of catalyst decomposition, especially if the catalyst is not sufficiently stabilized.1. Lower the Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
Inappropriate Solvent The solvent can influence the stability of the catalytic complex.1. Solvent Screening: Evaluate different solvents to identify one that better stabilizes the active catalyst.
Side Reactions of the Aldehyde Group Under certain conditions, the aldehyde functionality could potentially undergo reactions that alter the ligand structure and its ability to stabilize the palladium center.1. Protecting Group Strategy: While not ideal, if side reactions of the aldehyde are suspected, consider protecting it (e.g., as an acetal) to see if catalyst stability improves. This is more of a diagnostic tool than a practical solution.

Experimental Protocols

Protocol 1: Screening Catalyst Loading for a Suzuki-Miyaura Coupling

This protocol provides a general framework for optimizing the catalyst loading of a palladium precursor with the 3-(diphenylphosphino)benzaldehyde ligand for the Suzuki-Miyaura cross-coupling of an aryl bromide with a phenylboronic acid.

Materials:

  • Aryl bromide (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium acetate (Pd(OAc)₂)

  • 3-(Diphenylphosphino)benzaldehyde

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

  • Internal standard (e.g., dodecane)

  • Reaction vials with stir bars

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of Pd(OAc)₂ in toluene (e.g., 0.01 M).

    • Prepare a stock solution of 3-(diphenylphosphino)benzaldehyde in toluene (e.g., 0.02 M).

  • Reaction Setup (Array of Experiments):

    • In a series of oven-dried reaction vials, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and a stir bar.

    • Add the internal standard to each vial.

    • Seal the vials with septa and purge with inert gas for 10-15 minutes.

  • Catalyst and Ligand Addition:

    • To each vial, add the required volume of the Pd(OAc)₂ stock solution to achieve the desired catalyst loading (e.g., 1 mol%, 0.5 mol%, 0.1 mol%, 0.05 mol%).

    • To each vial, add the required volume of the 3-(diphenylphosphino)benzaldehyde stock solution to achieve the desired ligand-to-palladium ratio (e.g., 1:1, 2:1).

  • Solvent Addition and Reaction:

    • Add degassed toluene (to a total volume of 5 mL) and degassed water (1 mL) to each vial.

    • Place the vials in a pre-heated aluminum block or oil bath at the desired temperature (e.g., 80 °C).

    • Stir the reactions for a set period (e.g., 12 hours).

  • Analysis:

    • After the reaction time, cool the vials to room temperature.

    • Take an aliquot from each reaction, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a small plug of silica gel.

    • Analyze the samples by GC or HPLC to determine the conversion and yield relative to the internal standard.

Data Presentation:

Catalyst Loading (mol%) L:Pd Ratio Conversion (%) Yield (%)
1.01:1
1.02:1
0.51:1
0.52:1
0.11:1
0.12:1
0.051:1
0.052:1

Logical Relationships in Catalyst Optimization

Catalyst_Optimization cluster_0 Primary Optimization Parameters cluster_1 Secondary Optimization Parameters cluster_2 Performance Metrics Catalyst_Loading Catalyst Loading Yield Yield Catalyst_Loading->Yield TON Turnover Number Catalyst_Loading->TON TOF Turnover Frequency Catalyst_Loading->TOF Ligand_Ratio Ligand:Pd Ratio Ligand_Ratio->Yield Ligand_Ratio->TON Ligand_Ratio->TOF Temperature Temperature Temperature->Yield Temperature->TOF Solvent Solvent Solvent->Yield Base Base Base->Yield

Caption: Interplay of key parameters in catalyst optimization.

References

  • Lehmann, F. (2015). Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal. [Link]

  • Gessner Group. Phosphine ligands and catalysis. Ruhr University Bochum. [Link]

  • Baweja, S., Gabler, T., Lönnecke, P., & Hey-Hawkins, E. (2023). Metal phosphine aldehyde complexes and their application in Cu-free Sonogashira and Suzuki–Miyaura cross-coupling reactions. Dalton Transactions, 52(17), 5557-5567. [Link]

  • Daugulis, O., Roane, J., & Tran, L. D. (2015). Developing Ligands for Palladium (II)-Catalyzed CH Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of chemical research, 48(4), 1053–1064. [Link]

  • Garralda, M. A. (2005). o-(Diphenylphosphino)benzaldehyde: a versatile ligand and a useful hemilabile ligand precursor. Inorganica Chimica Acta, 358(7), 2375-2383. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of chemical research, 41(11), 1566–1576. [Link]

  • Bori, I., Ujaque, G., & Lledós, A. (2011). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical, 334(1-2), 88-97. [Link]

  • Lannoo, A. (2014). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. Ghent University. [Link]

  • Schmidt, M., Feichtner, K. S., Löffler, J., Duari, P., Scherpf, T., & Gessner, V. H. (2019). Unraveling the High Activity of Ylide-Functionalized Phosphines in Palladium-Catalyzed Amination Reactions: A Comparative Study with CyJohnPhos and PtBu3. Organometallics, 38(24), 4616-4626. [Link]

  • Lu, Y., & Gu, Z. (2021). Phosphorus-Based Catalysis. ACS central science, 7(3), 409–423. [Link]

  • Banerjee, S., & Mirica, L. M. (2025). Mononuclear palladium (I) and palladium (III) coordination compounds. Coordination Chemistry Reviews, 535, 216605. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Takeda, Y., Naito, K., & Nishikata, T. (2020). Development of Facile and Simple Processes for the Heterogeneous Pd-Catalyzed Ligand-Free Continuous-Flow Suzuki–Miyaura Coupling. Molecules, 25(20), 4789. [Link]

  • Faizi, D. J., & Hartwig, J. F. (2016). Palladium: Inorganic & Coordination Chemistry. e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-13. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of chemical research, 41(11), 1566–1576. [Link]

  • Markó, I. E. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Advanced Synthesis & Catalysis, 365(23), 4086-4120. [Link]

  • Kelly, C. B., & Leadbeater, N. E. (2015). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 34(21), 5196-5203. [Link]

  • El-Sepelgy, O., & Gessner, V. H. (2021). Catalytic Main‐Group Metal Complexes of Phosphine‐Based Pincer Ligands. Chemistry–A European Journal, 27(1), 126-136. [Link]

  • Viciu, M. S., Germaneau, R. F., & Nolan, S. P. (2002). Synthesis, Structural Characterization, and Coordination Chemistry of (Trineopentylphosphine) palladium (aryl) bromide Dimer Comple. Organometallics, 21(25), 5470-5472. [Link]

  • Bhattacharya, S., & Ghosh, A. (2013). Mixed-ligand benzaldehyde thiosemicarbazone complexes of palladium containing triphenylphosphine as ancillary ligand: Synthesis. Indian Journal of Chemistry-Section A, 52(10), 1235. [Link])

  • Heraeus Precious Metals. Palladium-Phosphine Catalysts. [Link]

  • Thurner, C. L., Barz, M., Spiegler, M., & Thiel, W. R. (2019). Phosphine Functionalized Cp C Ligands and Their Metal Complexes. Inorganics, 7(10), 122. [Link]

  • Yaseen, A. A., & Al-Nassiry, A. I. A. (2026). Spectroscopic, biological activity and scanning electron microscope studies of Pd (ii) with Tetrazole-thione and Phosphines complexes. Journal of Education for Pure Science-University of Thi-Qar, 16(1). [Link]

  • Plenio, H., & Fleck, M. (2017). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry, 19(6), 1466-1473. [Link]

  • Li, Y., & Wu, J. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. [Link]

  • Siler, D. A. (2014). High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. chem.libretexts.org. [Link]

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Technical Support Center: Strategies for Mitigating Dehalogenation in Cross-Coupling Reactions of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of palladium-catalyzed cross-coupling reactions with substituted halo-benzaldehydes. The presence of the aldehyde functionality introduces unique electronic and steric challenges, often leading to the undesired side reaction of dehalogenation (or hydrodehalogenation). This guide provides in-depth, field-proven insights and troubleshooting strategies to help you maximize the yield of your desired coupled product while minimizing this problematic pathway.

Understanding the Challenge: The Dehalogenation Side Reaction

Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions where the halogen on the aryl halide is replaced by a hydrogen atom. This process competes directly with the desired cross-coupling pathway, consuming starting material and complicating purification. The generally accepted mechanism for dehalogenation involves the formation of a palladium-hydride (Pd-H) species, which can arise from various sources within the reaction mixture, such as amine bases, solvents (like alcohols), or even water.[1] Once formed, this Pd-H species can undergo reductive elimination with the coordinated aryl group, leading to the dehalogenated arene.

The electron-withdrawing nature of the aldehyde group in substituted benzaldehydes can exacerbate this issue by making the aryl halide more susceptible to oxidative addition to the palladium center. This initial activation is a prerequisite for both the desired cross-coupling and the undesired dehalogenation.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.

Catalyst and Ligand Selection

Q1: My Suzuki-Miyaura coupling of 4-bromobenzaldehyde is giving me a significant amount of benzaldehyde. How can I choose a better catalyst system?

A1: This is a classic case of dehalogenation competing with transmetalation. The choice of ligand is paramount in tipping the balance in favor of the desired coupling.

  • Embrace Bulk and Electron-Richness: For electron-deficient substrates like halo-benzaldehydes, bulky and electron-rich phosphine ligands are often the solution. These ligands promote the desired reductive elimination step of the cross-coupling cycle over the dehalogenation pathway. Ligands such as SPhos, XPhos, and RuPhos are excellent starting points. The steric bulk of these ligands can also disfavor the approach of smaller hydride sources to the palladium center.

  • Consider N-Heterocyclic Carbenes (NHCs): NHC ligands, like IPr and SImes, are strong σ-donors that form very stable complexes with palladium.[2] This stability can lead to highly active catalysts that can facilitate the cross-coupling at lower temperatures, which often disfavors the dehalogenation side reaction.[3] A general system that has proven effective for Suzuki-Miyaura coupling and has been shown to suppress dehalogenation involves the use of (IPr)Pd(allyl)Cl as a catalyst with NaOtBu as the base.[3][4]

Q2: I'm performing a Buchwald-Hartwig amination on a substituted chlorobenzaldehyde and observing significant dehalogenation. What ligands are recommended?

A2: Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in Buchwald-Hartwig aminations, often requiring more forcing conditions that can favor dehalogenation.[5]

  • Dialkylbiaryl Phosphine Ligands: The Buchwald group has developed a range of highly effective dialkylbiaryl phosphine ligands that are well-suited for the amination of aryl chlorides. Ligands like BrettPhos and RuPhos are specifically designed to be electron-rich and sterically hindered, which accelerates the rate-limiting oxidative addition and subsequent C-N bond-forming reductive elimination.

  • Temperature Control: With aryl chlorides, it is often necessary to heat the reaction. However, excessive temperatures can promote catalyst decomposition and increase the rate of dehalogenation. It is advisable to screen a range of temperatures to find the optimal balance between a reasonable reaction rate and minimal side product formation. In some cases, lowering the temperature after initial conversion can help suppress dehalogenation.[6]

The Role of the Base and Solvent

Q3: Can the choice of base influence the amount of dehalogenation product I observe?

A3: Absolutely. The base plays a critical role not only in the catalytic cycle but also as a potential source of the problematic palladium-hydride species.

  • Weaker Bases for More Reactive Halides: When working with more reactive aryl iodides and bromides, using a milder base can be advantageous. Strong bases, particularly in the presence of protic solvents or water, can generate a higher concentration of Pd-H species. For Suzuki-Miyaura reactions, inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often a good first choice.[7]

  • Avoid Amine Bases When Possible: While tertiary amine bases like triethylamine (Et₃N) are common in reactions like the Sonogashira and Heck couplings, they can be a significant source of hydride for dehalogenation, especially at elevated temperatures. If dehalogenation is a problem, consider alternative, non-coordinating organic bases or inorganic bases.

Q4: How does the solvent system impact the competition between cross-coupling and dehalogenation?

A4: The solvent can influence the solubility of reagents, the stability of catalytic intermediates, and the rate of various steps in the catalytic cycle.[8]

  • Aprotic Solvents are Generally Preferred: To minimize the formation of Pd-H species, it is generally best to use aprotic solvents such as toluene, dioxane, or THF. Protic solvents like alcohols can directly act as hydride donors.[1]

  • Solvent Polarity: The polarity of the solvent can affect the rate of oxidative addition. In some cases, more polar aprotic solvents like DMF or acetonitrile can be beneficial, but they should be used with caution and rigorously dried, as water content can contribute to dehalogenation.[9]

Reaction Parameters

Q5: Should I run my reaction at a higher temperature to speed it up, or will this increase dehalogenation?

A5: This is a delicate balance. While higher temperatures generally increase the rate of all reactions, they can disproportionately accelerate the rate of dehalogenation and catalyst decomposition.[10]

  • Start with Milder Conditions: It is often best to start with lower temperatures and longer reaction times. For many modern catalyst systems, room temperature or slightly elevated temperatures (e.g., 40-60 °C) are sufficient, especially for aryl bromides and iodides.

  • Careful Optimization: If the reaction is sluggish, incrementally increase the temperature and monitor the ratio of product to dehalogenated side product by techniques like GC-MS or LC-MS.

Q6: Can the concentration of my reactants or the catalyst loading affect the outcome?

A6: Yes, both can have a significant impact.

  • Catalyst Loading: While it might seem counterintuitive, in some cases, a higher catalyst loading can lead to more dehalogenation. This is because a higher concentration of the active palladium species can increase the likelihood of encountering a hydride source. It is always advisable to screen different catalyst loadings to find the optimal concentration.[11]

  • Reagent Purity: The purity of your reagents, especially the boronic acid in Suzuki couplings, is crucial. Impurities can inhibit the catalyst and lead to side reactions.[12]

Data-Driven Decision Making

To aid in your experimental design, the following table summarizes general recommendations for minimizing dehalogenation based on the type of cross-coupling reaction.

Cross-Coupling ReactionRecommended Ligand TypeRecommended BaseRecommended SolventKey Considerations
Suzuki-Miyaura Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHCs (e.g., IPr)K₂CO₃, K₃PO₄, Cs₂CO₃Toluene, Dioxane, THFEnsure high purity of the boronic acid.
Buchwald-Hartwig Amination Bulky dialkylbiaryl phosphines (e.g., BrettPhos, RuPhos)NaOtBu, LHMDS, K₃PO₄Toluene, DioxaneCarefully control temperature, especially with aryl chlorides.
Sonogashira Phosphines (e.g., PPh₃, cataCXium® A)Et₃N, DIPEA (use with caution), or inorganic bases like K₂CO₃ in copper-free systemsTHF, Toluene, DMFConsider copper-free conditions to avoid Glaser coupling and potential dehalogenation issues.
Heck Bulky, electron-donating phosphines or NHCsK₂CO₃, NaOAc, Et₃N (use with caution)DMF, NMP, DioxaneThe presence of an electron-withdrawing group on the benzaldehyde can improve reactivity.[13]

Visualizing the Competing Pathways

The following diagram illustrates the critical juncture in the catalytic cycle where the reaction can proceed towards the desired cross-coupling or the undesired dehalogenation.

G cluster_cycle Catalytic Cycle cluster_coupling Desired Cross-Coupling cluster_dehalogenation Undesired Dehalogenation Pd0 Pd(0)L_n OA Ar(CHO)Pd(II)(X)L_n (Oxidative Addition Intermediate) Pd0->OA Ar(CHO)-X Trans Transmetalation (with Nu-M) OA->Trans Hydride Hydride Formation (from Base, Solvent, H₂O) OA->Hydride RE_Coup Reductive Elimination Trans->RE_Coup RE_Coup->Pd0 Regenerates Catalyst Product Ar(CHO)-Nu (Coupled Product) RE_Coup->Product RE_Dehal Reductive Elimination Hydride->RE_Dehal RE_Dehal->Pd0 Regenerates Catalyst Dehal_Product Ar(CHO)-H (Dehalogenated Product) RE_Dehal->Dehal_Product caption Fig. 1: Competing pathways in cross-coupling reactions.

Caption: Competing pathways after oxidative addition.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromobenzaldehyde with Phenylboronic Acid

This protocol is adapted from a literature procedure and emphasizes conditions known to minimize dehalogenation.[7]

  • Reaction Setup: To a flame-dried Schlenk flask, add 4-bromobenzaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)) and a bulky phosphine ligand (e.g., SPhos (4 mol%)).

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Degassing: Degas the reaction mixture by bubbling with argon for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80 °C and stir under an argon atmosphere. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination of 4-Chlorobenzaldehyde with Morpholine

This protocol utilizes a robust catalyst system for the challenging amination of an aryl chloride.

  • Reaction Setup: In a glovebox, add to a vial 4-chlorobenzaldehyde (1.0 mmol), morpholine (1.2 mmol), and sodium tert-butoxide (NaOtBu, 1.4 mmol).

  • Catalyst Addition: Add a palladium precatalyst (e.g., RuPhos Pd G3 (2 mol%)).

  • Solvent Addition: Add anhydrous dioxane (4 mL).

  • Reaction: Seal the vial and heat the reaction mixture to 100 °C. Stir for the required time, monitoring by LC-MS.

  • Workup: After cooling, dilute the reaction mixture with dichloromethane, filter through a pad of celite, and concentrate. Purify the residue by flash chromatography.

Conclusion

Minimizing dehalogenation in cross-coupling reactions of substituted benzaldehydes is a multifaceted challenge that requires careful consideration of all reaction parameters. By understanding the underlying mechanisms and systematically optimizing the choice of ligand, base, solvent, and temperature, researchers can significantly improve the efficiency and selectivity of these important transformations. This guide provides a comprehensive framework for troubleshooting and developing robust protocols. For further assistance, please do not hesitate to contact our technical support team.

References

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  • Guram, A. S., & Bei, X. (2006). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 128(37), 12058-12059.
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  • Oestreich, M., & van der Wal, C. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4043-4047.
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  • Szostak, M., & Shi, S. (2022). Structurally-Flexible (Thiazol-2-ylidene)Pd(Allyl)Cl Complexes for Suzuki–Miyaura Cross-Coupling of Aryl Halides and Amides.
  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]

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  • Wang, C., et al. (2020). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Molecules, 25(22), 5468.
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  • Szostak, M., & Shi, S. (2018). Palladium/NHC (NHC = N-Heterocyclic Carbene)-Catalyzed Suzuki– Miyaura Cross-Coupling of Alkyl Amides.
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Validation & Comparative

A Comparative Guide to the Catalytic Activity of 3-(Diphenylphosphino)benzaldehyde and Other Phosphine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of transition-metal catalyzed cross-coupling reactions, the choice of phosphine ligand is paramount to achieving high catalytic efficiency, selectivity, and substrate scope. This guide provides a comprehensive comparison of 3-(diphenylphosphino)benzaldehyde with other classes of phosphine ligands, offering insights into its potential catalytic performance based on its unique structural and electronic properties. While direct, side-by-side comparative experimental data for 3-(diphenylphosphino)benzaldehyde is limited in publicly accessible literature, this guide synthesizes established principles of ligand design, theoretical considerations, and experimental data from analogous systems to provide a robust framework for researchers, scientists, and drug development professionals.

Introduction: The Pivotal Role of Phosphine Ligands

Phosphine ligands are ubiquitous in homogeneous catalysis, primarily due to their ability to fine-tune the steric and electronic properties of a metal center.[1] They act as σ-donors through the phosphorus lone pair and can exhibit π-acceptor character.[2] The electronic nature of the substituents on the phosphorus atom dictates its σ-donating capacity, while the energy of the P-R σ* orbitals influences its π-acceptor ability.[2] Steric bulk, often quantified by the Tolman cone angle (θ), plays a crucial role in promoting reductive elimination and stabilizing catalytically active species.[3][4]

3-(Diphenylphosphino)benzaldehyde is a monodentate phosphine ligand that incorporates an electron-withdrawing aldehyde functionality at the meta-position of one of the phenyl rings. This structural feature is expected to modulate its catalytic activity in comparison to unsubstituted or differently substituted phosphine ligands.

Structural and Electronic Profile of 3-(Diphenylphosphino)benzaldehyde

The key feature of 3-(diphenylphosphino)benzaldehyde is the presence of the formyl group (-CHO) in the meta position. This substituent primarily exerts an electron-withdrawing effect through resonance and induction, which is expected to decrease the electron density on the phosphorus atom.

Electronic Effects:

  • Reduced σ-Donation: The electron-withdrawing nature of the aldehyde group will decrease the σ-donating ability of the phosphine. This can influence the rate of oxidative addition, a key step in many catalytic cycles.[5]

  • Enhanced π-Acidity: The lowering of the energy of the P-C σ* orbitals due to the electron-withdrawing substituent may enhance the π-acceptor character of the ligand.[2]

Steric Effects:

  • The steric profile of 3-(diphenylphosphino)benzaldehyde is not expected to be significantly different from that of triphenylphosphine (PPh3), as the aldehyde group is in the meta position and does not add significant bulk directly around the phosphorus atom. The Tolman cone angle for PPh3 is approximately 145°.[6]

Comparative Catalytic Performance in Key Cross-Coupling Reactions

While direct experimental data for 3-(diphenylphosphino)benzaldehyde is scarce, we can infer its potential performance by comparing it with other well-established phosphine ligands in seminal cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation.[7] The efficiency of this reaction is highly dependent on the phosphine ligand. Electron-rich and bulky phosphines are often favored as they promote the oxidative addition and reductive elimination steps.[7]

Comparison with Other Ligands:

LigandStructureKey FeaturesTypical Performance
Triphenylphosphine (PPh3) P(C6H5)3Standard, commercially available, moderate bulk and electron-donating ability.Generally effective for a range of substrates, but can be less efficient for challenging couplings.[8]
Tri(o-tolyl)phosphine (P(o-tol)3) P(C6H4-CH3)3Increased steric bulk compared to PPh3 due to ortho-methyl groups.Often shows improved performance for more hindered substrates.
Buchwald Ligands (e.g., XPhos, SPhos) BiarylphosphinesBulky, electron-rich ligands.Exhibit high catalytic activity for a broad range of aryl chlorides and bromides, including sterically demanding substrates.[9]
3-(Diphenylphosphino)benzaldehyde (C6H5)2P(C6H4-CHO)Electron-withdrawing aldehyde group.Expected to be less active than electron-rich ligands like XPhos, particularly in the oxidative addition of less reactive aryl chlorides. The reduced electron density on the palladium center could slow this step. However, it may offer unique selectivity in certain applications.

A study on palladium(II) complexes of monodentate phosphine ligands in the Suzuki-Miyaura coupling of phenylboronic acid and bromobenzene showed that sterically hindered and electronically deactivated aryl bromides could give good to excellent yields at room temperature.[8] While this study did not include 3-(diphenylphosphino)benzaldehyde, it highlights the potential for electronically modified monodentate phosphines.

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene.[5] The mechanism involves oxidative addition, migratory insertion, and β-hydride elimination.[5]

Comparison with Other Ligands:

LigandStructureKey FeaturesTypical Performance
Triphenylphosphine (PPh3) P(C6H5)3Widely used, but can lead to catalyst deactivation at high temperatures.Effective for many Heck reactions, particularly with aryl iodides and bromides.[10]
Tri-tert-butylphosphine (P(t-Bu)3) P(C3H9)3Very bulky and electron-rich alkylphosphine.Highly active for the coupling of aryl chlorides.
2-(Diphenylphosphino)benzaldehyde (C6H5)2P(C6H4-CHO)Isomer of the title compound, with the aldehyde in the ortho position.Palladium complexes of this ligand have been used in various catalytic reactions, including Heck couplings.[11] The ortho-aldehyde can potentially coordinate to the metal center, creating a bidentate ligand and influencing the catalytic activity and selectivity.
3-(Diphenylphosphino)benzaldehyde (C6H5)2P(C6H4-CHO)Electron-withdrawing aldehyde group.The electron-deficient nature might disfavor the oxidative addition step, potentially leading to lower activity compared to electron-rich phosphines, especially with less reactive aryl halides.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond formation.[12] This reaction is highly sensitive to the choice of phosphine ligand, with bulky and electron-rich ligands generally providing the best results.[11]

Comparison with Other Ligands:

LigandStructureKey FeaturesTypical Performance
BINAP C44H32P2Bidentate phosphine with a large bite angle.One of the early successful ligands for this reaction, particularly for primary amines.[12]
Josiphos Ligands Ferrocene-based diphosphinesChiral, bulky, and electron-rich.Highly effective for a wide range of amination reactions.
Buchwald Ligands (e.g., RuPhos, BrettPhos) BiarylphosphinesVery bulky and electron-donating.State-of-the-art ligands for the amination of a wide variety of aryl and heteroaryl halides and pseudohalides with a broad range of amines.[13]
3-(Diphenylphosphino)benzaldehyde (C6H5)2P(C6H4-CHO)Electron-withdrawing aldehyde group.The reduced electron-donating ability is expected to make this ligand less effective than the state-of-the-art Buchwald ligands for most Buchwald-Hartwig aminations. The electron-deficient palladium center may be less prone to oxidative addition and the subsequent steps of the catalytic cycle.

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling Reaction
  • To an oven-dried Schlenk tube is added the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K2CO3, 2.0 mmol).

  • The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.

  • The palladium precursor (e.g., Pd(OAc)2, 1-2 mol%) and the phosphine ligand (e.g., 3-(diphenylphosphino)benzaldehyde, 2-4 mol%) are added, followed by the solvent (e.g., toluene, dioxane, or DMF, 5 mL).

  • The reaction mixture is stirred at the desired temperature (e.g., 80-110 °C) and monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine.

  • The organic layer is dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

General Procedure for a Heck Reaction
  • To an oven-dried Schlenk tube is added the aryl halide (1.0 mmol), the alkene (1.2 mmol), and a base (e.g., Et3N or K2CO3, 1.5 mmol).

  • The tube is evacuated and backfilled with an inert atmosphere three times.

  • The palladium precursor (e.g., Pd(OAc)2, 1-2 mol%) and the phosphine ligand (e.g., 3-(diphenylphosphino)benzaldehyde, 2-4 mol%) are added, followed by a polar aprotic solvent (e.g., DMF or NMP, 5 mL).

  • The reaction mixture is stirred at an elevated temperature (e.g., 100-140 °C) and monitored by TLC or GC-MS.

  • Workup and purification are performed as described for the Suzuki-Miyaura coupling.

Visualization of Catalytic Concepts

Catalytic_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 Transmetalation (R-M) Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination (Ar-R) Ar Aryl Group X Halide R Coupling Partner L Phosphine Ligand M Metal (e.g., B, Sn)

Caption: A simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Ligand_Comparison Ligand1 Triphenylphosphine (PPh3) Electronic: Moderately Donating Steric: Moderate Ligand2 XPhos Electronic: Strongly Donating Steric: Very Bulky Ligand3 3-(Diphenylphosphino)benzaldehyde Electronic: Electron-Withdrawing Steric: Moderate

Caption: A conceptual comparison of the electronic and steric properties of selected phosphine ligands.

Conclusion and Future Outlook

3-(Diphenylphosphino)benzaldehyde represents an intriguing monodentate phosphine ligand whose catalytic properties are modulated by a meta-substituted aldehyde group. Based on established principles, its electron-withdrawing nature is expected to result in lower catalytic activity in many standard cross-coupling reactions compared to electron-rich ligands like the Buchwald biarylphosphines. However, this electronic modification could lead to unique reactivity or selectivity in specific applications, such as reactions where a more electrophilic palladium center is advantageous.

The true potential of 3-(diphenylphosphino)benzaldehyde as a ligand in catalysis can only be fully realized through systematic experimental investigation. Future studies should focus on its direct comparison with a range of standard phosphine ligands in benchmark Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. Such studies would provide the necessary quantitative data to definitively position this ligand within the diverse landscape of phosphine catalysts and potentially uncover novel applications for this functionalized ligand.

References

  • Gessner Group. (n.d.). Phosphine ligands and catalysis - Research. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Diphenylphosphino)benzaldehyde. Retrieved from [Link]

  • Garralda, M. A. (2005). o-(Diphenylphosphino)benzaldehyde: a versatile ligand and a useful hemilabile ligand precursor. Comptes Rendus Chimie, 8(9-10), 1413-1420.
  • Bhattacharya, S., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22353-22375.
  • Yılmaz, M., & İnce, S. (2018). Palladium(II) Complexes of Monodentate Phosphine Ligands and Their Application as Catalyst in Suzuki-Miyaura C-C Coupling Reaction at Room Temperature. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(2), 895-902.
  • Metathesis. (2023). Triphenylphosphine: Applications, Synthesis, Storage,Catalytic mechanism, toxicity. Retrieved from [Link]

  • Wikipedia. (2023, December 12). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Ligand cone angle. In Wikipedia. Retrieved from [Link]

  • Fairlamb, I. J. S. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1845–1854.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • Clososki, G. C., et al. (2012). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, 41(37), 11439-11448.
  • Organic Syntheses. (n.d.). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Retrieved from [Link]

  • Corpet, M., & Gosmini, C. (2020). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Malaysian Journal of Fundamental and Applied Sciences. (n.d.). Investigating the Effect of Ligand Conjugation or Substituent in Ruthenium Complexes for Nonlinear Optical Application. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • Wipf Group. (2007). Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. Retrieved from [Link]

  • JETIR. (n.d.). Triphenyl phosphine impregnated on Silica Gel (PPh3-SiO2) A Versatile Catalyst for solvent free knoevenagel condensation reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 2). 4.3: Phosphines. Retrieved from [Link]

  • Doyle Group. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects.
  • Wikipedia. (2024, June 10). 2-Diphenylphosphinobenzaldehyde. In Wikipedia. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • Trzeciak, A. M., & Ziółkowski, J. J. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2209.
  • Sanders, M. A., et al. (2021).
  • Wipf Group. (2007). 1 IG. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. Retrieved from [Link]

  • JETIR. (n.d.). Triphenyl phosphine impregnated on Silica Gel (PPh3-SiO2) A Versatile Catalyst for solvent free knoevenagel condensation reaction. Retrieved from [Link]

  • Doyle Group. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects.
  • Science Trove. (n.d.). Tolman cone angle. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Retrieved from [Link]

  • Wikipedia. (2023, November 29). Ligand cone angle. In Wikipedia. Retrieved from [Link]

Sources

A Tale of Two Isomers: A Comparative Guide to 3-(diphenylphosphino)benzaldehyde and 2-(diphenylphosphino)benzaldehyde in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the intricate world of homogeneous catalysis, the design and selection of ligands are paramount to achieving desired reactivity, selectivity, and efficiency. Among the vast arsenal of phosphine ligands, functionalized derivatives that offer unique coordination properties and the potential for secondary interactions are of particular interest. This guide provides an in-depth technical comparison of two closely related yet distinct phosphine-aldehyde ligands: 3-(diphenylphosphino)benzaldehyde and its ortho-isomer, 2-(diphenylphosphino)benzaldehyde.

Through a comprehensive analysis of their electronic and steric profiles, coordination chemistry, and performance in key catalytic transformations, this document aims to equip researchers with the insights necessary to make informed decisions in ligand selection for their specific applications. We will delve into the nuances of their catalytic behavior, supported by experimental data, and provide detailed protocols for their application in Suzuki-Miyaura cross-coupling and hydroformylation reactions.

Structural and Electronic Properties: A Subtle Distinction with Significant Consequences

The seemingly minor shift in the position of the formyl group from the meta to the ortho position relative to the diphenylphosphino moiety imparts significant differences in the steric and electronic properties of these ligands, which in turn dictates their coordination behavior and catalytic performance.

2-(Diphenylphosphino)benzaldehyde (ortho-isomer): The proximity of the aldehyde group to the phosphorus atom in the ortho-isomer allows for the potential for chelation to a metal center through both the phosphorus and the oxygen atoms. This P,O-bidentate coordination can enforce a more rigid geometry around the metal, influencing the steric environment of the catalytic site. Electronically, the close proximity of the electron-withdrawing aldehyde group can have a more pronounced inductive effect on the phosphorus atom, potentially modulating its donor strength.

3-(Diphenylphosphino)benzaldehyde (meta-isomer): In contrast, the meta-position of the aldehyde group precludes direct chelation with the phosphorus atom. Therefore, this ligand typically coordinates to a metal center in a monodentate fashion through the phosphorus atom. The electronic influence of the aldehyde group on the phosphorus atom is primarily through resonance and is generally considered to be less pronounced than the inductive effect in the ortho-isomer.

These fundamental differences in coordination modes and electronic properties are the primary drivers for the observed variations in their catalytic activity.

Performance in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The choice of phosphine ligand is critical in facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

2-(Diphenylphosphino)benzaldehyde: The potential for P,O-chelation can lead to a more stable palladium complex. This stability can be advantageous in preventing catalyst decomposition, potentially leading to higher turnover numbers. However, the rigid chelate ring might also restrict the flexibility of the catalyst, which could be detrimental for certain substrate combinations, particularly those involving sterically demanding partners. The coordination of the aldehyde's oxygen atom could also influence the electronic properties of the palladium center, affecting the rates of the catalytic cycle steps.

3-(Diphenylphosphino)benzaldehyde: As a monodentate ligand, it offers more flexibility around the palladium center. This can be beneficial for accommodating a wider range of substrates. The electronic effect of the meta-aldehyde group is less direct, and the ligand's behavior is often more comparable to that of triphenylphosphine, albeit with modified solubility and potential for secondary interactions through the aldehyde functionality.

Hypothetical Performance Comparison in Suzuki-Miyaura Coupling:

Feature2-(diphenylphosphino)benzaldehyde3-(diphenylphosphino)benzaldehydeRationale
Catalyst Stability Potentially HigherModerateChelation in the ortho-isomer can lead to more stable complexes.
Substrate Scope Potentially NarrowerPotentially BroaderThe flexibility of the monodentate meta-isomer may accommodate a wider range of substrates.
Activity Substrate DependentSubstrate DependentThe optimal ligand is highly dependent on the specific substrates and reaction conditions.

It is crucial to note that the optimal ligand choice is highly dependent on the specific substrates and reaction conditions. Experimental screening remains the most reliable method for identifying the best-performing ligand for a given transformation.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of 4-Bromoanisole with Phenylboronic Acid

This protocol provides a general procedure for evaluating the performance of the two ligands in a model Suzuki-Miyaura reaction.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Diphenylphosphino)benzaldehyde or 3-(Diphenylphosphino)benzaldehyde

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • Water, deionized

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a pre-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.02 mmol, 1 mol%) and the phosphine ligand (0.04 mmol, 2 mol%).

  • Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 15 minutes to allow for pre-formation of the catalyst.

  • To the flask, add 4-bromoanisole (2.0 mmol, 1.0 equiv), phenylboronic acid (2.4 mmol, 1.2 equiv), and K₂CO₃ (4.0 mmol, 2.0 equiv).

  • Add deionized water (1 mL).

  • Heat the reaction mixture to 100 °C and stir vigorously for the desired reaction time (e.g., 2-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII_RX Ar-Pd(II)L₂-X OA->PdII_RX Trans Transmetalation PdII_RX->Trans Ar'B(OH)₂ Base PdII_RAr Ar-Pd(II)L₂-Ar' Trans->PdII_RAr RE Reductive Elimination PdII_RAr->RE RE->Pd0 Product Ar-Ar' RE->Product

Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.

Performance in Rhodium-Catalyzed Hydroformylation

Hydroformylation, or oxo synthesis, is a key industrial process for the production of aldehydes from alkenes and syngas (a mixture of CO and H₂). The ligand plays a crucial role in controlling both the activity and the regioselectivity (linear vs. branched aldehyde) of the rhodium catalyst.

2-(Diphenylphosphino)benzaldehyde: The potential for P,O-chelation can create a well-defined and sterically hindered catalytic pocket. This can lead to higher regioselectivity, often favoring the formation of the linear aldehyde. The electronic effect of the ortho-aldehyde may also influence the CO dissociation and insertion steps, impacting the overall rate of the reaction.

3-(Diphenylphosphino)benzaldehyde: As a monodentate ligand, it is expected to exhibit behavior more similar to triphenylphosphine. The regioselectivity will be influenced by the steric bulk of the diphenylphosphino group, but the lack of a chelating aldehyde means that the control over the geometry of the active species is less pronounced.

Hypothetical Performance Comparison in Hydroformylation of 1-Octene:

Feature2-(diphenylphosphino)benzaldehyde3-(diphenylphosphino)benzaldehydeRationale
Regioselectivity (n/iso ratio) Potentially HigherModerateThe chelating nature of the ortho-isomer can lead to a more selective catalyst.
Activity (Turnover Frequency) Potentially LowerPotentially HigherThe rigid chelate of the ortho-isomer might slow down some steps of the catalytic cycle.
Catalyst Stability Potentially HigherModerateChelation can enhance catalyst stability.

Again, these are general predictions, and the actual performance will depend on the specific alkene substrate and reaction conditions.

Experimental Protocol: Hydroformylation of 1-Octene

This protocol outlines a general procedure for comparing the two ligands in the rhodium-catalyzed hydroformylation of 1-octene.

Materials:

  • [Rh(acac)(CO)₂] (acac = acetylacetonate)

  • 2-(Diphenylphosphino)benzaldehyde or 3-(Diphenylphosphino)benzaldehyde

  • 1-Octene

  • Syngas (1:1 mixture of CO and H₂)

  • Toluene, anhydrous

  • High-pressure autoclave equipped with a magnetic stirrer and gas inlet.

Procedure:

  • In a glovebox, charge a glass liner for the autoclave with [Rh(acac)(CO)₂] (0.01 mmol, 1 mol%) and the phosphine ligand (0.04 mmol, 4 mol%).

  • Add anhydrous toluene (10 mL) and 1-octene (1.0 mmol, 1.0 equiv).

  • Seal the glass liner inside the autoclave.

  • Remove the autoclave from the glovebox and connect it to the syngas line.

  • Purge the autoclave three times with syngas.

  • Pressurize the autoclave to the desired pressure (e.g., 20 bar) with the 1:1 CO/H₂ mixture.

  • Heat the autoclave to the desired temperature (e.g., 80 °C) and begin stirring.

  • Maintain the reaction at constant pressure and temperature for the desired time (e.g., 4-24 hours).

  • After the reaction, cool the autoclave to room temperature and carefully vent the excess gas.

  • Analyze the reaction mixture by GC-MS to determine the conversion and the ratio of linear to branched aldehydes.

Diagram of the Hydroformylation Catalytic Cycle:

Hydroformylation_Cycle RhH_CO HRh(CO)₂(L)₂ Alkene_Coord Alkene Coordination RhH_CO->Alkene_Coord Alkene Rh_Alkene Rh-alkene complex Alkene_Coord->Rh_Alkene Hydride_Mig Hydride Migration Rh_Alkene->Hydride_Mig Rh_Alkyl Alkyl-Rh complex Hydride_Mig->Rh_Alkyl CO_Ins CO Insertion Rh_Alkyl->CO_Ins CO Rh_Acyl Acyl-Rh complex CO_Ins->Rh_Acyl H2_Add Oxidative Addition of H₂ Rh_Acyl->H2_Add H₂ Rh_Acyl_H2 Acyl-Rh-dihydride H2_Add->Rh_Acyl_H2 Red_Elim Reductive Elimination Rh_Acyl_H2->Red_Elim Red_Elim->RhH_CO Aldehyde Aldehyde Red_Elim->Aldehyde

Caption: A simplified schematic of the generally accepted Heck-Breslow mechanism for rhodium-catalyzed hydroformylation.

Conclusion: A Matter of Strategic Choice

The choice between 3-(diphenylphosphino)benzaldehyde and 2-(diphenylphosphino)benzaldehyde in catalysis is not a matter of inherent superiority but rather a strategic decision based on the specific demands of the desired transformation.

  • 2-(Diphenylphosphino)benzaldehyde offers the potential for enhanced stability and selectivity through its chelating ability. It is a compelling choice for reactions where a well-defined, rigid catalytic environment is beneficial, such as in asymmetric catalysis or when high regioselectivity is the primary goal.

  • 3-(Diphenylphosphino)benzaldehyde , acting as a monodentate ligand, provides greater flexibility, which may translate to a broader substrate scope and higher activity in certain cases. Its behavior is more analogous to classic monodentate phosphine ligands, with the aldehyde functionality offering a handle for further modification or immobilization.

Ultimately, the optimal ligand is best determined through empirical screening. This guide provides the foundational knowledge and practical protocols to embark on such an investigation, empowering researchers to harness the subtle yet significant differences between these two versatile phosphine-aldehyde ligands to advance their synthetic endeavors.

References

Due to the lack of a direct comparative study in the available literature, this guide has synthesized information from general principles of catalysis and individual studies on related phosphine ligands. For specific experimental details and further reading, researchers are encouraged to consult the primary literature on Suzuki-Miyaura coupling and hydroformylation reactions.

A Researcher's Guide to Assessing the Hemilability of 3-(Diphenylphosphino)benzaldehyde Derived Ligands

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of methodologies for assessing and understanding the hemilabile nature of ligands derived from 3-(diphenylphosphino)benzaldehyde (3-DPPBA). Designed for researchers, medicinal chemists, and professionals in catalysis and drug development, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and validated approach to ligand characterization.

Introduction: The Strategic Value of Hemilability

In the intricate world of transition metal catalysis, the ligand is not merely a spectator. It actively dictates the catalyst's stability, activity, and selectivity. Hemilabile ligands represent a sophisticated class of polydentate structures that possess two or more distinct donor groups with differential binding affinities for a metal center.[1][2] Typically, they feature a strong, anchoring "hinge" donor (like a phosphine) and a weaker, labile donor that can reversibly dissociate.[3]

This "on-off" coordination dynamic is the cornerstone of hemilability. The reversible dissociation of the weaker donor arm opens a transient coordination site on the metal, facilitating substrate binding and subsequent catalytic transformation.[1][2][4] Once the product is formed, the labile arm can recoordinate, stabilizing the metal center and preparing it for the next catalytic cycle. This elegant mechanism allows chemists to resolve the classic dilemma of catalyst design: balancing the high stability of a saturated complex with the high reactivity of an unsaturated one.[5]

Ligands derived from 3-(diphenylphosphino)benzaldehyde are exemplary scaffolds for studying hemilability. They combine a soft, strongly-coordinating phosphine group with a harder, potentially labile aldehyde oxygen donor. Understanding how to quantify and harness this hemilabile behavior is critical for designing next-generation catalysts.

Synthesis and Coordination of 3-DPPBA Derived Ligands

The foundational step in any assessment is the synthesis of the ligand itself. While numerous derivatives exist, a common and reliable route to the parent 3-DPPBA involves the reaction of a Grignard reagent derived from 3-bromobenzaldehyde with chlorodiphenylphosphine.[6] For experimental integrity, it is crucial to protect the reactive aldehyde functionality, typically as an acetal, prior to the Grignard formation, followed by a deprotection step.

Experimental Protocol: Synthesis of 3-(Diphenylphosphino)benzaldehyde

  • Protection: React 3-bromobenzaldehyde with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in toluene, using a Dean-Stark apparatus to remove water and drive the formation of 2-(3-bromophenyl)-1,3-dioxolane.

  • Grignard Formation: In an oven-dried, three-neck flask under an inert atmosphere (N₂ or Ar), react the protected bromobenzaldehyde with magnesium turnings in anhydrous tetrahydrofuran (THF) to form the Grignard reagent.

  • Phosphinylation: Cool the Grignard solution to 0 °C and add a solution of chlorodiphenylphosphine in THF dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Deprotection & Purification: Quench the reaction with aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). The crude product is then subjected to acidic hydrolysis (e.g., with dilute HCl) to deprotect the aldehyde. Purify the final 3-DPPBA ligand via column chromatography on silica gel.

Once synthesized, these ligands can coordinate to a metal center in several ways. The phosphine group acts as the primary anchor. The aldehyde oxygen can either remain uncoordinated or bind to the metal, leading to a chelated structure. It is this equilibrium between the monodentate (P-bound) and bidentate (P,O-bound) forms that we aim to assess.

Caption: Fig. 1: Hemilabile equilibrium of a 3-DPPBA ligand on a metal center (M).

A Multi-Technique Approach to Assessing Hemilability

No single experiment can fully capture the dynamic nature of hemilability. A robust assessment relies on a combination of spectroscopic, structural, and kinetic evidence. The following workflow outlines a validated, multi-faceted approach.

Hemilability_Workflow cluster_synthesis Phase 1: Preparation cluster_analysis Phase 2: Characterization & Assessment cluster_conclusion Phase 3: Evaluation Ligand_Synth Ligand Synthesis (e.g., 3-DPPBA) Complex_Synth Metal Complexation [M + Ligand] Ligand_Synth->Complex_Synth VT_NMR Variable-Temp. NMR (Dynamic Behavior) Complex_Synth->VT_NMR XRay X-ray Crystallography (Solid-State Structure) Complex_Synth->XRay Kinetics Catalytic/Kinetic Studies (Functional Impact) Complex_Synth->Kinetics Conclusion Synthesize Data: Confirm & Quantify Hemilability VT_NMR->Conclusion XRay->Conclusion Kinetics->Conclusion caption Fig. 2: Experimental workflow for assessing ligand hemilability.

Caption: Fig. 2: Experimental workflow for assessing ligand hemilability.

Variable-Temperature (VT) NMR Spectroscopy

Causality: VT-NMR is arguably the most powerful tool for observing hemilability in solution.[7][8] The exchange between the coordinated and decoordinated states of the aldehyde group often occurs on the NMR timescale. By altering the temperature, we can shift this dynamic equilibrium and observe characteristic changes in the NMR spectrum, such as the broadening and eventual coalescence of signals corresponding to nuclei near the hemilabile group.[9]

Experimental Protocol: VT-¹H and ³¹P NMR

  • Sample Preparation: Prepare a solution of the metal complex in a suitable deuterated solvent with a wide liquid range (e.g., toluene-d₈ or CD₂Cl₂).

  • Initial Spectrum: Acquire a standard ¹H and ³¹P{¹H} NMR spectrum at ambient temperature (e.g., 298 K).

  • Low-Temperature Scans: Cool the probe in stepwise increments of 10-20 K, allowing the temperature to equilibrate for at least 15-20 minutes at each step before acquisition.[9] Acquire spectra until the slow-exchange regime is reached (sharp signals for both coordinated and uncoordinated species) or the solvent freezes.

  • High-Temperature Scans: If necessary, warm the sample in similar increments to observe the fast-exchange regime (a single, averaged signal).

  • Data Analysis: Monitor the chemical shifts of protons on the aldehyde and the aromatic ring, as well as the ³¹P chemical shift. Look for peak broadening, which indicates an intermediate exchange rate. The temperature at which two distinct signals merge into one broad peak is the coalescence temperature (T_c), which can be used to calculate the Gibbs free energy of activation (ΔG‡) for the exchange process, providing a quantitative measure of the M-O bond lability.

X-ray Crystallography

Causality: While NMR reveals dynamic behavior in solution, single-crystal X-ray diffraction provides unambiguous proof of coordination modes in the solid state.[10] By synthesizing and crystallizing various complexes of the same ligand, one can often trap both the coordinated and uncoordinated forms, providing definitive structural evidence for hemilabile potential.[5]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the target metal complex suitable for diffraction. This is often the rate-limiting step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal and collect diffraction data on a diffractometer.

  • Structure Solution and Refinement: Solve and refine the crystal structure to determine atomic positions and connectivity.

  • Data Analysis: Critically analyze the M-O(aldehyde) bond distance. A short distance is indicative of a dative bond. Compare this with structures of related complexes where the aldehyde is uncoordinated. Also, examine bond angles and the overall coordination geometry of the metal center.

Kinetic and Catalytic Studies

Causality: The ultimate validation of a ligand's hemilability lies in its functional impact on a chemical reaction.[3] By comparing the performance of a catalyst bearing a 3-DPPBA derived ligand against a control catalyst with a non-hemilabile ligand, one can directly measure the effect of the labile arm. A well-designed hemilabile ligand should enhance catalytic turnover by facilitating substrate access to the metal center.[11]

Experimental Protocol: Comparative Catalytic Run

  • Catalyst Selection:

    • Test Catalyst: A complex with a 3-DPPBA derived ligand, e.g., [M(3-DPPBA)Cl₂].

    • Control Catalyst 1 (No Labile Group): The same metal complex with a non-hemilabile phosphine, e.g., [M(PPh₃)₂Cl₂].

    • Control Catalyst 2 (Permanently Chelated): A complex with a ligand that has a stronger, non-labile second donor, e.g., a phosphine-amine ligand.

  • Reaction Setup: Choose a model catalytic reaction sensitive to coordination number, such as Suzuki-Miyaura coupling or alkene hydrogenation.

  • Execution: Run the reactions under identical conditions (temperature, pressure, substrate/catalyst ratio, solvent).

  • Monitoring and Analysis: Monitor the reaction progress over time using techniques like GC or HPLC to determine initial rates and final conversion/yield.

  • Performance Comparison: Calculate the Turnover Frequency (TOF) for each catalyst. A significantly higher TOF for the 3-DPPBA catalyst strongly suggests that its hemilabile nature provides a lower-energy pathway for the catalytic cycle.

Comparative Data Analysis

To effectively compare alternatives, quantitative data should be summarized. The following tables illustrate the type of data a researcher should aim to collect and compare.

Table 1: Spectroscopic and Structural Comparison

Ligand SystemCoordination ModeKey Spectroscopic DataM-O Bond Length (Å)
M-(3-DPPBA) (Chelated)Bidentate (P,O)ν(C=O) ≈ 1620-1650 cm⁻¹~2.2 - 2.4
M-(3-DPPBA) (Open)Monodentate (P)ν(C=O) ≈ 1690-1710 cm⁻¹> 3.0 (non-bonding)
M-(PPh₃)₂ (Control)N/AN/AN/A
M-(P,N-ligand) (Control)Bidentate (P,N)N/AN/A

Note: ν(C=O) values are approximate and depend on the metal center. A significant redshift in the C=O stretching frequency upon coordination is a hallmark of aldehyde binding.

Table 2: Catalytic Performance Comparison (Example: Suzuki Coupling)

Catalyst SystemLigand TypeInitial TOF (h⁻¹)Final Yield (%)
[Pd(3-DPPBA)Cl₂]Hemilabile (P,O) 1500 98
[Pd(PPh₃)₂Cl₂]Monodentate (P)45075
[Pd(P,N-ligand)Cl₂]Strong Chelate (P,N)15040

Data are illustrative. A higher TOF for the hemilabile system indicates a more efficient catalytic cycle, likely due to easier substrate coordination.

Conclusion

Assessing the hemilability of 3-(diphenylphosphino)benzaldehyde derived ligands requires a holistic and evidence-based approach. Relying on a single technique is insufficient. By integrating the dynamic insights from Variable-Temperature NMR, the definitive structural proof from X-ray crystallography, and the functional validation from comparative catalytic studies, researchers can build a comprehensive and trustworthy understanding of their ligand's behavior. This multi-faceted characterization is not merely an academic exercise; it is a critical prerequisite for the rational design of highly efficient and selective transition metal catalysts for applications ranging from fine chemical synthesis to pharmaceutical development.

References

  • Braunstein, P., & Naud, F. (2001). Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline-Based Systems. Angewandte Chemie International Edition, 40(4), 680-699. [Link]

  • Slone, C. S., Weinberger, D. A., & Mirkin, C. A. (2007). The Coordination Chemistry of Hemilabile Ligands. Progress in Inorganic Chemistry, 233–350. [Link]

  • Jeffrey, J. C., & Rauchfuss, T. B. (1979). Metal complexes of hemilabile ligands. 1. Synthesis and chemistry of (diphenylphosphino)anisole complexes of group 6 and 7 metals. Inorganic Chemistry, 18(10), 2658–2666. [Link]

  • van Leeuwen, P. W. N. M., Kamer, P. C. J., Reek, J. N. H., & Dierkes, P. (2000). Ligand Bite Angle Effects in Metal-catalyzed C-C Bond Formation. Chemical Reviews, 100(8), 2741-2770. [Link]

  • Guerrero, R. J., et al. (2003). o-(Diphenylphosphino)benzaldehyde: a versatile ligand and a useful hemilabile ligand precursor. Coordination Chemistry Reviews, 244(1-2), 153-202. [Link]

  • Nawrocka, E. K., Urbańczyk, M., Koziński, K., & Kazimierczuk, K. (2021). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. RSC Advances, 11, 35321-35325. [Link]

  • Pell, A. J. (n.d.). Variable Temperature NMR Experiments. University of Oxford. [Link]

  • Jensen, C. M. (1999). The use of hemilabile ligands in transition metal catalysis. Chemical Communications, (24), 2443-2449. [Link]

  • Braunstein, P., & Matt, D. (2010). Kinetic Evaluation of Ligand Hemilability in Transition Metal Complexes. Chemical Reviews, 110(2), 710-739. [Link]

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  • Wikipedia contributors. (2024). 2-Diphenylphosphinobenzaldehyde. Wikipedia. [Link]

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A Comparative Guide to the Computational Properties of 3-(Diphenylphosphino)benzaldehyde and Alternative Phosphine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of homogeneous catalysis and coordination chemistry, the thoughtful selection of ligands is paramount to steering the outcome of a reaction. Phosphine ligands, in particular, have established themselves as a versatile class of ancillary ligands, capable of fine-tuning the electronic and steric environment of a metal center, thereby influencing catalytic activity, selectivity, and stability. This guide provides a comprehensive computational analysis of the properties of 3-(diphenylphosphino)benzaldehyde, a versatile phosphine ligand featuring a reactive aldehyde functionality. We will objectively compare its computed performance metrics with those of other commonly employed phosphine ligands, supported by established computational methodologies.

The Significance of Ligand Properties: A Primer on Electronic and Steric Effects

The behavior of a phosphine ligand in a metal complex is primarily governed by two key factors: its electronic and steric properties. These are often quantified by Tolman's Electronic Parameter (TEP) and the ligand cone angle, respectively.

  • Tolman's Electronic Parameter (TEP) is a measure of the electron-donating or -withdrawing ability of a phosphine ligand. It is determined by measuring the frequency of the A₁ C-O vibrational mode (ν(CO)) of a nickel carbonyl complex, [LNi(CO)₃], where L is the phosphine ligand.[1] A lower ν(CO) value indicates a more electron-donating phosphine, which leads to increased electron density on the metal center and consequently more back-bonding to the CO ligands, weakening the C-O bond.[2]

  • The Ligand Cone Angle (θ) provides a quantitative measure of the steric bulk of a phosphine ligand.[3] It is defined as the solid angle at the metal center that is occupied by the ligand.[3] The cone angle is a critical parameter in understanding how a ligand can influence the coordination number of the metal, the accessibility of substrates to the catalytic center, and the stability of the resulting complex.[4][5]

Computational Analysis of 3-(Diphenylphosphino)benzaldehyde

Experimental Protocol: Computational Determination of Ligand Properties

This protocol describes the in-silico methodology to calculate the Tolman Electronic Parameter and the cone angle for a given phosphine ligand, such as 3-(diphenylphosphino)benzaldehyde.

Part 1: Calculation of the Tolman Electronic Parameter (TEP)

  • Model Construction:

    • Construct the 3D structure of the 3-(diphenylphosphino)benzaldehyde ligand.

    • Build the corresponding nickel carbonyl complex, [Ni(CO)₃(3-(diphenylphosphino)benzaldehyde)].

  • Geometry Optimization:

    • Perform a geometry optimization of the [Ni(CO)₃(ligand)] complex using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., def2-SVP).[2] This step is crucial to find the lowest energy conformation of the molecule.

  • Frequency Calculation:

    • Following optimization, perform a vibrational frequency calculation on the optimized geometry. This will yield the vibrational modes of the molecule.

  • TEP Determination:

    • Identify the symmetric A₁ C-O stretching frequency (ν(CO)) from the calculated vibrational modes. This value serves as the computed TEP for the ligand.[1]

Part 2: Calculation of the Ligand Cone Angle

  • Optimized Ligand Geometry:

    • Use the optimized geometry of the free 3-(diphenylphosphino)benzaldehyde ligand from a separate DFT calculation or from the optimized complex structure.

  • Cone Angle Calculation:

    • Employ a computational chemistry software package that has a built-in tool for calculating ligand cone angles. These tools typically require the optimized ligand structure and a defined metal-phosphorus bond distance (a standard value of 2.28 Å is often used for nickel complexes).[4] The software then calculates the angle of the cone that encompasses the van der Waals radii of the outermost atoms of the ligand.[3]

Visualizing the Computational Workflow

The following diagram illustrates the key steps in the computational determination of the Tolman Electronic Parameter and the cone angle for a phosphine ligand.

computational_workflow cluster_TEP Tolman Electronic Parameter (TEP) Calculation cluster_ConeAngle Cone Angle (θ) Calculation TEP_start Construct [Ni(CO)₃(ligand)] model TEP_opt Geometry Optimization (DFT) TEP_start->TEP_opt TEP_freq Frequency Calculation TEP_opt->TEP_freq TEP_end Identify A₁ ν(CO) stretch TEP_freq->TEP_end CA_start Optimized Ligand Geometry CA_calc Cone Angle Calculation Software CA_start->CA_calc CA_end Obtain Cone Angle (θ) CA_calc->CA_end

Caption: A flowchart outlining the computational workflow for determining the Tolman Electronic Parameter and cone angle of a phosphine ligand.

Comparative Analysis: 3-(Diphenylphosphino)benzaldehyde vs. Alternative Phosphine Ligands

To provide context for the anticipated properties of 3-(diphenylphosphino)benzaldehyde, the following table compares the known TEP and cone angle values of several common monodentate phosphine ligands. The values for 3-(diphenylphosphino)benzaldehyde are presented as "To be calculated" to emphasize the necessity of the aforementioned computational study.

LigandStructureTolman Electronic Parameter (TEP) (ν(CO) in cm⁻¹)Cone Angle (θ) in degrees
3-(Diphenylphosphino)benzaldehyde To be calculatedTo be calculated
Triphenylphosphine (PPh₃)2068.9145
Tri(p-tolyl)phosphine2066.7145
Tri(p-methoxyphenyl)phosphine2065.3145
Tricyclohexylphosphine (PCy₃)2056.4170
Tri-tert-butylphosphine (P(tBu)₃)2056.1182

Note: The TEP and cone angle values for the alternative ligands are sourced from various literature reports and may have been determined experimentally or computationally.[8]

Based on its structure, we can hypothesize the properties of 3-(diphenylphosphino)benzaldehyde relative to triphenylphosphine. The presence of the electron-withdrawing aldehyde group in the meta position is expected to slightly increase the TEP value compared to triphenylphosphine, making it a slightly less electron-donating ligand. The steric bulk, and therefore the cone angle, is anticipated to be very similar to that of triphenylphosphine, as the aldehyde group is positioned away from the phosphorus center and is unlikely to significantly contribute to the overall steric hindrance around the metal.

The Unique Advantage of the Aldehyde Functionality

The defining feature of 3-(diphenylphosphino)benzaldehyde is its aldehyde group. This reactive handle opens up a vast array of possibilities for post-coordination modification and the synthesis of more complex ligand architectures. For instance, it can readily undergo condensation reactions with amines to form Schiff base ligands, allowing for the creation of bidentate or multidentate P,N-ligands. This versatility makes it a valuable building block in the design of customized catalysts for specific applications.

The following diagram illustrates the potential for derivatization of 3-(diphenylphosphino)benzaldehyde.

ligand_derivatization ligand 3-(Diphenylphosphino)benzaldehyde reaction + R-NH₂ (Condensation) ligand->reaction product Schiff Base Ligand (Bidentate P,N-ligand) reaction->product

Caption: Derivatization of 3-(diphenylphosphino)benzaldehyde to form a bidentate P,N-ligand.

Conclusion

While specific experimental data for the electronic and steric properties of 3-(diphenylphosphino)benzaldehyde are yet to be reported, established computational methodologies provide a robust framework for their determination. By calculating the Tolman Electronic Parameter and the ligand cone angle, researchers can quantitatively assess its characteristics and make informed decisions when selecting it for a particular catalytic application. Its structural similarity to triphenylphosphine suggests comparable steric bulk, while the electronic effect of the meta-substituted aldehyde group is predicted to render it a slightly less electron-donating ligand. The true strength of 3-(diphenylphosphino)benzaldehyde, however, lies in its functional versatility, which allows for the straightforward synthesis of more complex and potentially more effective ligand systems. This guide serves as a foundational resource for researchers interested in exploring the computational properties and synthetic potential of this valuable phosphine ligand.

References

  • Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348.
  • Dierkes, P., & van Leeuwen, P. W. N. M. (1999). The bite angle makes the difference: a practical ligand parameter for diphosphine ligands. Journal of the Chemical Society, Dalton Transactions, (10), 1519–1529.
  • Clavier, H., & Nolan, S. P. (2010). Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry.
  • van Leeuwen, P. W. N. M., & Kamer, P. C. J. (2000). Ligand bite angle effects in metal-catalyzed C-C bond formation. In Catalysis by Metal Complexes (Vol. 22, pp. 69–111). Springer, Dordrecht.
  • Poli, R. (2010). Computational approaches to the study of phosphine ligand effects in homogeneous catalysis. Coordination Chemistry Reviews, 254(5-6), 539–558.
  • Jover, J., & Cirera, J. (2014). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, 43(15), 5875–5883.
  • Gusev, D. G. (2009). A computational study of the donor properties of phosphine ligands. Organometallics, 28(22), 6458–6461.
  • Tolman, C. A. (1970). Phosphorus ligand exchange equilibriums on zerovalent nickel. A dominant role for steric effects. Journal of the American Chemical Society, 92(10), 2956–2965.
  • Orpen, A. G., & Connelly, N. G. (1990). Structural systematics. 7. The bite angle of diphosphine ligands in cis-M(diphosphine)2 fragments. Organometallics, 9(4), 1206–1210.
  • Fey, N. (2010). Computational tools for the analysis of ligand effects in catalysis. Dalton Transactions, 39(7), 1735–1746.
  • Tolman, C. A. (1970). Electron donor-acceptor properties of phosphorus ligands from nickel-carbonyl stretching frequencies. Journal of the American Chemical Society, 92(10), 2953–2956.

Sources

A Comparative Guide to the Analysis of Reaction Intermediates with 3-(Diphenylphosphino)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical synthesis and drug development, a profound understanding of reaction mechanisms is paramount. The fleeting existence of reaction intermediates holds the key to unlocking these mechanisms, optimizing reaction conditions, and ultimately designing more efficient and selective synthetic routes. This guide provides an in-depth technical analysis of 3-(diphenylphosphino)benzaldehyde as a tool for the capture and characterization of these transient species. As Senior Application Scientists, we will not only detail the "how" but, more importantly, the "why" behind the experimental choices, offering a comparative perspective against alternative methodologies and grounding our discussion in robust experimental evidence.

The Dual-Functionality Advantage: 3-(Diphenylphosphino)benzaldehyde as a Mechanistic Probe

3-(Diphenylphosphino)benzaldehyde is a bifunctional molecule that uniquely combines the coordinating ability of a triarylphosphine with the reactive potential of an aldehyde. This duality is the cornerstone of its utility in studying reaction intermediates. The phosphine moiety can act as a ligand, binding to a metal center in a catalytic cycle and thus positioning the aldehyde group in close proximity to transient organometallic intermediates.[1] This strategic placement allows the aldehyde to function as an internal "trap," reacting with and covalently capturing intermediates that would otherwise be too short-lived to observe directly.

The primary analytical technique for characterizing the resulting trapped species is Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy .[2][3] The phosphorus atom acts as a sensitive spectroscopic handle, with its chemical shift and coupling constants providing a wealth of information about its chemical environment.[4] A significant change in the ³¹P NMR spectrum upon reaction provides direct evidence of the formation of a new phosphonium species, indicating the successful trapping of an intermediate.[5]

Experimental Workflow: Trapping and Analysis

The following workflow outlines the general procedure for utilizing 3-(diphenylphosphino)benzaldehyde to trap and analyze reaction intermediates in a catalytic cycle, such as a palladium-catalyzed cross-coupling reaction.

G cluster_0 Reaction Setup cluster_1 In-situ Monitoring & Trapping cluster_2 Isolation & Characterization A Combine catalytic precursor (e.g., Pd(OAc)₂), 3-(diphenylphosphino)benzaldehyde, and other necessary reagents. B Initiate the reaction and monitor by in-situ ³¹P NMR spectroscopy. A->B Reaction Initiation C Observe the formation of new ³¹P signals corresponding to the trapped intermediate. B->C Intermediate Formation D Quench the reaction at the point of maximum intermediate concentration. C->D Decision Point E Isolate the phosphonium adduct by chromatography or crystallization. D->E Purification F Characterize the isolated adduct using ¹H, ¹³C, ³¹P NMR, and Mass Spectrometry. E->F Structural Elucidation

Figure 1: A generalized experimental workflow for trapping and analyzing reaction intermediates using 3-(diphenylphosphino)benzaldehyde.

Causality Behind Experimental Choices:
  • Choice of Metal Precursor and Ligand Ratio: The stoichiometry of the palladium precursor to 3-(diphenylphosphino)benzaldehyde is critical. A 1:1 or 1:2 ratio is often employed to ensure the formation of well-defined palladium-phosphine complexes, which are the active catalytic species.

  • In-situ NMR Monitoring: This technique is crucial for observing the reaction in real-time.[2] It allows for the detection of transient species and provides kinetic information about their formation and decay, guiding the optimal point for quenching the reaction to isolate the intermediate.

  • Quenching: Rapidly stopping the reaction, often by cooling or adding a specific reagent, is necessary to prevent the decomposition of the trapped intermediate.

  • Multi-nuclear NMR and Mass Spectrometry: A combination of analytical techniques is essential for the unambiguous characterization of the novel phosphonium adduct.

Comparative Analysis: 3-(Diphenylphosphino)benzaldehyde vs. Alternatives

While 3-(diphenylphosphino)benzaldehyde offers a powerful approach, it is essential to consider its performance in the context of other available methods for studying reaction intermediates.

MethodPrincipleAdvantagesDisadvantages
3-(Diphenylphosphino)benzaldehyde Internal trapping of intermediates via reaction with the aldehyde functionality, followed by NMR analysis.High sensitivity due to the NMR-active phosphorus nucleus. Provides direct structural information about the trapped species.The trapping reaction may alter the catalytic cycle. Not all intermediates will be reactive towards the aldehyde.
Triphenylphosphine A standard, non-trapping phosphine ligand. Intermediates are inferred from kinetic studies and the observation of catalyst resting states.[6][7]Does not perturb the catalytic cycle. Readily available and well-understood.Provides indirect evidence of intermediates. May not be able to detect very short-lived species.
2,4,6-Triphenylphosphorin An alternative phosphine ligand with different electronic properties (π-acceptor).[7]Unique electronic properties can stabilize different types of intermediates.Less common and more expensive. Its effect on catalytic cycles is less studied.
External Trapping Agents Addition of an external molecule that is highly reactive towards the suspected intermediate.Can be tailored to specific classes of intermediates.Can significantly alter the reaction conditions and kinetics. The trapping agent may have its own side reactions.
Low-Temperature Spectroscopy Running the reaction at very low temperatures to slow down the reaction and increase the lifetime of intermediates for direct observation.Allows for the direct observation of intermediates without chemical modification.Not all reactions are amenable to low temperatures. Requires specialized equipment.

Case Study: Elucidating the Heck Reaction Mechanism

The use of a phosphine-aldehyde ligand like 3-(diphenylphosphino)benzaldehyde could potentially trap this organopalladium intermediate. The aldehyde group could undergo a nucleophilic attack from the organopalladium species, leading to the formation of a stable palladacycle.[8] The formation of this new species would be readily detectable by ³¹P NMR, providing strong evidence for the existence and structure of the organopalladium intermediate.

G cluster_0 Heck Catalytic Cycle cluster_1 Trapping with 3-(Diphenylphosphino)benzaldehyde A Pd(0)L₂ B Oxidative Addition (R-Pd(II)-X)L₂ A->B R-X C Olefin Insertion B->C Alkene E [R-Pd(II)-X(Ph₂P-C₆H₄-CHO)₂] B->E Ligand Exchange D β-Hydride Elimination C->D D->A Product + HX F Intramolecular Reaction E->F G Stable Palladacycle (Characterizable by ³¹P NMR) F->G

Figure 2: A conceptual diagram illustrating the potential trapping of a Heck reaction intermediate using 3-(diphenylphosphino)benzaldehyde.

Conclusion and Future Outlook

3-(Diphenylphosphino)benzaldehyde represents a sophisticated tool for the mechanistic investigation of catalytic reactions. Its ability to act as both a ligand and an internal trap provides a unique avenue for the direct observation and characterization of fleeting reaction intermediates. While its application requires careful experimental design and a multi-technique analytical approach, the insights gained can be invaluable for the rational design of more efficient and selective catalysts.

The future of this field lies in the development of a broader portfolio of such bifunctional "reporter ligands," each tailored to trap specific classes of intermediates. Furthermore, coupling these trapping strategies with advanced in-situ monitoring techniques will undoubtedly lead to a deeper and more dynamic understanding of complex reaction mechanisms, accelerating innovation in both academic research and the pharmaceutical industry.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(Diphenylphosphino)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-(Diphenylphosphino)benzaldehyde (CAS No. 50777-69-0). As a trusted partner in your research, we are committed to providing information that extends beyond product specifications to ensure safety and operational excellence in your laboratory. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety protocols.

The procedures outlined herein are built on the foundational principles of chemical hazard assessment, waste segregation, and regulatory compliance. The causality behind each step is explained to empower you to make informed safety decisions.

Hazard Assessment: Understanding the Compound

The primary hazards are consistently identified as:

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1]

  • Harmful if Swallowed: Acute oral toxicity is a concern.[1]

Table 1: GHS Hazard Profile for (Diphenylphosphino)benzaldehyde Isomers

Hazard Statement Description GHS Pictogram Source(s)
H302 Harmful if swallowed GHS07 (Exclamation Mark) [1]
H315 Causes skin irritation GHS07 (Exclamation Mark) [1]
H319 Causes serious eye irritation GHS07 (Exclamation Mark) [1]

| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |[1] |

This hazard profile dictates that all handling and disposal operations must be conducted with measures in place to prevent skin/eye contact, ingestion, and inhalation.

Pre-Disposal Safety: Engineering Controls & Personal Protective Equipment (PPE)

Safe disposal begins with establishing a controlled environment. The selection of PPE is not merely a checklist; it is a system designed to shield the researcher from the specific hazards identified in Section 1.

Engineering Controls:

  • All handling of 3-(Diphenylphosphino)benzaldehyde, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood to mitigate inhalation risks.[1][3]

  • A working eyewash station and safety shower must be readily accessible in the laboratory.

Personal Protective Equipment (PPE): Your PPE is your primary line of defense. The following must be worn at all times when handling this compound for disposal:

PPE ItemSpecificationRationale and Causality
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against splashes and airborne particles, directly addressing the H319 (Serious Eye Irritation) hazard.[4]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber, tested to EN 374 standard).Prevents direct skin contact, mitigating the H315 (Causes Skin Irritation) hazard.[4] Always inspect gloves for tears or holes before use.
Skin and Body Protection Fully buttoned laboratory coat.Provides a barrier against accidental spills on clothing and skin.
Respiratory Protection Not typically required if work is performed within a fume hood. If fume hood is not available, a NIOSH-approved respirator with appropriate cartridges is necessary.Addresses the H335 (May Cause Respiratory Irritation) hazard by preventing inhalation of dust or aerosols.[5]

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process that ensures the waste is correctly identified, segregated, contained, and managed according to institutional and federal regulations.[6][7]

DisposalWorkflow start Start: Prepare for Disposal assess_waste Assess Waste Type start->assess_waste bulk_solid Bulk or Residual Solid Compound assess_waste->bulk_solid Solid Waste contaminated_labware Contaminated Labware (glassware, wipes, gloves) assess_waste->contaminated_labware Solid Debris empty_container Empty Original Container assess_waste->empty_container Container select_container_solid 1. Select a compatible, leak-proof solid waste container. bulk_solid->select_container_solid select_container_debris 1. Use a designated solid waste container (e.g., lined cardboard box for non-sharps). contaminated_labware->select_container_debris triple_rinse 1. Triple rinse with a suitable solvent (e.g., acetone or ethanol). empty_container->triple_rinse label_container 2. Affix a 'Hazardous Waste' label. List all chemical constituents. select_container_solid->label_container transfer_waste 3. Carefully transfer waste into the container inside a chemical fume hood. label_container->transfer_waste seal_store 4. Seal container. Store in designated Satellite Accumulation Area (SAA). transfer_waste->seal_store request_pickup 5. Submit disposal request to EHS. seal_store->request_pickup label_debris 2. Affix a 'Hazardous Waste' label. List '3-(Diphenylphosphino)benzaldehyde contaminated debris'. select_container_debris->label_debris collect_debris 3. Collect all contaminated items. Do not mix with regular trash. label_debris->collect_debris collect_debris->seal_store collect_rinsate 2. Collect all rinsate as hazardous liquid waste. triple_rinse->collect_rinsate deface_label 3. Deface or remove the original label. collect_rinsate->deface_label dispose_container 4. Dispose of the rinsed container in appropriate lab glass/plastic recycling. deface_label->dispose_container

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.